Corilagin
Description
This compound has been reported in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.
isolated from Geranii herba
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSDEZXZIZRFGC-XIGLUPEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104707 | |
| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088321-44-0, 23094-69-1 | |
| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Corilagin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Corilagin: A Comprehensive Technical Guide to Its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, first isolated in 1951 from Caesalpinia coriaria[1][2]. It is a bioactive compound found in a wide array of plants and has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, hepatoprotective, and antioxidant properties[1][3][4][5][6]. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in the plant kingdom, quantitative data on its presence in various plant tissues, and detailed experimental protocols for its extraction, isolation, and analysis. Additionally, it visualizes key signaling pathways modulated by this compound and typical experimental workflows.
Natural Sources and Plant Distribution
This compound is distributed across numerous plant families, with a notable prevalence in the Euphorbiaceae and Combretaceae families[3][4][5][6]. It is primarily isolated from the aerial parts of plants, including the leaves, stems, flowers, fruits, and seeds[3][6].
Major Plant Families Containing this compound
-
Euphorbiaceae (Spurge Family): This is one of the most significant sources of this compound. Many species within the Phyllanthus genus are particularly rich in this compound, such as Phyllanthus niruri, Phyllanthus urinaria, and Phyllanthus emblica[3][4][5][7][8]. Other genera in this family that contain this compound include Acalypha, Alchornea, Jatropha, Macaranga, and Mallotus[3].
-
Combretaceae (Indian Almond Family): Several species of the Terminalia genus, like Terminalia catappa and Terminalia chebula, are known to contain this compound[3][7].
-
Geraniaceae (Geranium Family): Geranium sibiricum is a recognized source of this compound[3][4][5].
-
Sapindaceae (Soapberry Family): this compound has been identified in Dimocarpus longan (Longan), particularly in the pericarp and seeds[3][6][9].
-
Polygonaceae (Buckwheat Family): Polygonum chinense is another plant species known to contain this compound[3][5][7].
-
Saururaceae (Lizard's Tail Family): Saururus chinensis has been reported as a source of this compound[3][5][7].
-
Aceraceae (Maple Family): this compound has been found in species like Acer nikoense[3].
Table 1: Plant Species and Families Containing this compound
| Plant Family | Genus | Species | Common Name(s) | Reference(s) |
| Euphorbiaceae | Phyllanthus | P. niruri, P. urinaria, P. emblica, P. tenellus, P. amarus, P. maderaspatensis | Gale of the wind, Chanca Piedra, Amla | [3][4][5][7][8][10] |
| Acalypha | A. wilkesiana, A. hispida, A. australis | Copperleaf, Chenille plant | [3][5][7] | |
| Alchornea | A. glandulosa | [2][3] | ||
| Dimocarpus | D. longan | Longan | [3][6][9] | |
| Combretaceae | Terminalia | T. catappa, T. chebula, T. citrina, T. macroptera | Indian almond, Haritaki | [3][7] |
| Lumnitzera | L. racemosa | White-flowered black mangrove | [3] | |
| Geraniaceae | Geranium | G. sibiricum | Siberian crane's-bill | [3][4][5] |
| Polygonaceae | Polygonum | P. chinense | Chinese knotweed | [3][5][7] |
| Saururaceae | Saururus | S. chinensis | Chinese lizard's tail | [3][5][7] |
| Aceraceae | Acer | A. nikoense | Nikko maple | [3] |
| Lythraceae | Punica | P. granatum | Pomegranate | [2] |
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data.
Table 2: this compound Concentration in Various Plant Sources
| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |
| Dimocarpus longan | Seed | 542.15 ± 10.30 µg/g | UPLC | [9] |
| Phyllanthus niruri | Whole Plant | 1157.87 µg/g | Not Specified | [5] |
| Phyllanthus amarus | Whole Plant | 2.28% (in water-alcohol extract) | HPLC | [4] |
| Phyllanthus maderaspatensis | Whole Plant | 0.45% (in hydro-alcoholic extract) | HPLC | [11] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized procedure based on methodologies reported for isolating this compound from Phyllanthus species[10][11][12].
a. Plant Material Preparation:
-
Collect and authenticate the whole plant material (e.g., Phyllanthus maderaspatensis)[11].
-
Dry the plant material in the shade and then pulverize it into a coarse powder.
b. Extraction:
-
Perform hot extraction of the pulverized plant material using a hydro-alcoholic mixture, such as Methanol:Water (2:1)[11].
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract[11].
c. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to fractionate the extract. This compound is typically enriched in the ethyl acetate fraction[11].
d. Chromatographic Purification:
-
Subject the enriched fraction to repeated column chromatography. A common approach involves using a Diaion HP-20 column followed by a silica gel column[10][11].
-
Elute the column with a gradient of solvents, for instance, starting with water and gradually increasing the percentage of methanol. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
For final purification, utilize preparative High-Performance Liquid Chromatography (Prep-HPLC) on the this compound-rich fractions. An isocratic mobile phase of methanol and water on a C18 column is often effective[10][11].
e. Alternative Green Extraction Method:
-
An alternative method involves using an aqueous ionic liquid (e.g., 0.4 M [BMIm]Br) with ultrasonication for extraction from Phyllanthus tenellus[12].
-
This is followed by removal of the ionic liquid and purification of this compound using macroporous resin D101 and prep-HPLC, with a final purification step of water precipitation to achieve high purity[12].
Quantification of this compound
a. High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Kromasil 100-7-C18)[11].
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.
-
Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
For more sensitive and selective quantification, LC-MS/MS can be employed.
-
The LC conditions are similar to those for HPLC.
-
The mass spectrometer is operated in negative ion mode. This compound typically shows a parent ion [M-H]⁻ at m/z 633[10][11].
-
Characteristic fragment ions, such as m/z 463 and m/z 301, can be used for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode[10][11].
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, such as breast cancer cells, by modulating the Bcl-2 family of proteins and activating caspases[13]. The following diagram illustrates this pathway.
Caption: this compound-induced apoptosis pathway in cancer cells.
General Experimental Workflow for this compound Isolation
The diagram below outlines a typical workflow for the extraction, isolation, and identification of this compound from a plant source.
Caption: Workflow for this compound isolation and analysis.
Conclusion
This compound is a promising phytochemical with a broad spectrum of biological activities. Its widespread distribution in various plant families, particularly Euphorbiaceae and Combretaceae, makes it an accessible target for natural product research. This guide provides a foundational resource for researchers by consolidating information on its natural sources, providing quantitative data, and detailing robust protocols for its extraction and analysis. The visualization of its role in signaling pathways and the clear experimental workflow offer valuable tools for scientists and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this versatile compound.
References
- 1. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound from longan seed: Identification, quantification, and synergistic cytotoxicity on SKOv3ip and hey cells with ginsenoside Rh2 and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. phcogcommn.org [phcogcommn.org]
- 12. Preparative purification of this compound from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A network-based analysis of key pharmacological pathways of this compound acting on Breast cancer and experimental validation | E3S Web of Conferences [e3s-conferences.org]
Corilagin: A Technical Overview of its Molecular Properties
For Immediate Release
This technical guide provides an in-depth look at the fundamental molecular characteristics of corilagin, a key ellagitannin found in various medicinal plants. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
This compound is a hydrolyzable tannin distinguished by a β-D-glucopyranose core. This central glucose unit is esterified with both galloyl and hexahydroxydiphenoyl (HHDP) groups, contributing to its complex structure and significant biological activities.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental design, dosage calculations, and analytical method development.
| Property | Value |
| Molecular Formula | C₂₇H₂₂O₁₈[1][2] |
| Molecular Weight | 634.45 g/mol [1][2][3] |
| CAS Number | 23094-69-1[3] |
Molecular Relationship Diagram
The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula, such as those utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are widely established.
Mass Spectrometry for Molecular Weight Determination:
High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Interpretation: The molecular weight is calculated from the m/z value of the protonated or deprotonated molecule, confirming the value of 634.45 g/mol .[1][2][3]
NMR Spectroscopy for Structural Elucidation and Formula Confirmation:
¹H and ¹³C NMR are used to confirm the chemical structure, which in turn validates the molecular formula.
-
Sample Preparation: this compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to identify the different protons and carbons in the molecule. This detailed structural information confirms the arrangement of atoms corresponding to the molecular formula C₂₇H₂₂O₁₈.[3]
This guide serves as a foundational resource for professionals engaged in the study of this compound. The provided data and illustrative diagrams are intended to facilitate further research and development efforts.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Corilagin
Introduction
Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Euphorbiaceae and Combretaceae families.[1][2] As a polyphenolic compound, it has garnered significant interest within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[1][3] This technical guide provides a detailed overview of the physicochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.
Physicochemical Characteristics
This compound presents as a white to off-white or pale-yellow acicular crystalline powder.[1][2][4] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₂O₁₈ | [1][5][6][7][8][9] |
| Molecular Weight | 634.45 g/mol | [5][6][8][9][10] |
| Melting Point | >188°C | [11] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥98% (typically determined by HPLC) | [4][6][8][10] |
Solubility Profile
The solubility of this compound is a critical factor for its formulation and delivery in therapeutic applications. It is generally soluble in several organic solvents but has limited solubility in water.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL, 100 mg/mL, 125 mg/mL | [10][12][13] |
| Ethanol | ~25 mg/mL, 20 mg/mL | [4][10] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4][10] |
| Methanol | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Water | Slightly soluble (~1 mg/mL) | [4][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [10] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound. Key spectral data are provided below.
| Spectroscopic Technique | Data | Source(s) |
| UV-Vis Spectroscopy | λmax: 220, 268 nm | [10] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3400 (O-H), 1732 & 1713 (C=O, ester), 1609 (C=C, aromatic), 1196 (C-O, phenol) | [7] |
| ¹H-NMR Spectroscopy | δ (ppm): 6.38 (d, J=2 Hz, H-1'''), 5.00 (t, J=11.2 Hz, H-5'''), 4.51 (t, J=8.0 Hz, H-6'''b), 4.09 (dd, J=11.2, 8.5 Hz, H-6'''a) | [14] |
| ¹³C-NMR Spectroscopy | δ (ppm): 167.7, 166.3, 164.2 (C=O carbons); 109.2, 109.1, 107.3 (phenyl and galloyl carbons) | [14] |
| Mass Spectrometry (MS) | [M-H]⁻ at m/z 633; Major fragments at m/z 463 and 301 | [14] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures. The following sections provide an overview of the methodologies typically employed.
Isolation and Purification of this compound
A general workflow for the extraction and purification of this compound from a plant source, such as Phyllanthus maderaspatensis, is described below.[14]
Objective: To isolate and purify this compound from plant material for subsequent analysis.
Methodology:
-
Extraction: The dried and powdered whole plant material is subjected to hot extraction with a hydro-alcoholic solvent (e.g., 70% methanol).
-
Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The butanol fraction is typically enriched with this compound.[14]
-
Column Chromatography: The this compound-rich fraction is subjected to column chromatography. A common choice for the stationary phase is Diaion HP-20, with a mobile phase gradient of methanol in water.[14]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the enriched fraction from column chromatography is subjected to preparative HPLC using a C18 column and an isocratic mobile phase, such as 25% methanol in water.[14]
-
Compound Verification: The purity and identity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) with literature values.[14]
Determination of Solubility
Objective: To quantify the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.
Spectroscopic Analysis
Objective: To obtain spectroscopic data for structural confirmation and characterization.
-
UV-Vis Spectroscopy: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-visible range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λmax).[10]
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The IR spectrum is recorded to identify characteristic functional groups based on their vibrational frequencies.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are acquired to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7][14]
-
Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are determined, which helps to confirm the molecular weight and structural features of the molecule.[14]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways it influences is the Toll-Like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response.[15]
Inhibition of the TLR4 Signaling Pathway
In the context of sepsis or other inflammatory conditions, Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-6.[15] this compound has been shown to intervene in this pathway by down-regulating the expression of key signaling molecules, including TLR4 itself, as well as the adaptor proteins MyD88 and TRIF, and the downstream effector TRAF6.[15] This inhibitory action ultimately reduces the production of inflammatory mediators, thereby ameliorating the inflammatory state.[15]
This technical guide has provided a detailed summary of the physicochemical properties of this compound, including its molecular characteristics, solubility, and spectroscopic data. Furthermore, it has outlined the standard experimental protocols for the isolation and characterization of this compound and visualized its interaction with a key inflammatory signaling pathway. This comprehensive information serves as a valuable resource for scientists and researchers engaged in the study and development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. This compound | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound 23094-69-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound CAS 23094-69-1, Analytical Standard, Best Price & High Purity [nacchemical.com]
- 12. This compound | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. selleckchem.com [selleckchem.com]
- 14. phcogcommn.org [phcogcommn.org]
- 15. This compound ameliorates the extreme inflammatory status in sepsis through TLR4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin Solubility: A Technical Guide for Researchers
Introduction
Corilagin is a polyphenolic ellagitannin, a class of hydrolyzable tannins, found in a variety of medicinal plants.[1][2] It has garnered significant interest in the scientific community for its broad spectrum of biological and therapeutic activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor properties.[1][3] As a promising candidate for drug development, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for researchers in pharmacology, medicinal chemistry, and drug formulation. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and aqueous buffers. The following table summarizes the available quantitative data from various sources. It is important to note that slight variations in reported solubility values may exist due to differences in experimental conditions, such as temperature and the purity of the compound and solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ~25 | ~39.4 | [2][4][5] | |
| 100 | 157.61 | [6] | ||
| 125 | 197.02 | Requires sonication | [7] | |
| Ethanol | ~25 | ~39.4 | [2][4][5] | |
| 100 | 157.61 | [8][9] | ||
| Dimethylformamide (DMF) | ~20 | ~31.5 | [2][4] | |
| Methanol | 1 | 1.58 | Clear, colorless solution | |
| Water | 1 | 1.58 | Slightly soluble; clear, colorless solution | [10] |
| Insoluble | - | [8] | ||
| PBS (pH 7.2) | ~5 | ~7.88 | [2][4][5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound, based on standard laboratory methods.
Objective: To determine the solubility of this compound in a specific solvent (e.g., DMSO).
Materials:
-
This compound (crystalline solid, >98% purity)
-
Solvent of choice (e.g., DMSO, analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath capable of maintaining 37°C
-
Centrifuge
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen solvent if a standard curve is to be generated using HPLC or UV-Vis spectrophotometry.
-
Sample Preparation:
-
Weigh a precise amount of this compound (e.g., 10 mg) and add it to a glass vial.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
-
Solubilization:
-
Gently mix the sample at room temperature by vortexing for 1-2 minutes.[11]
-
If the this compound has not completely dissolved, sonicate the vial in a water bath for up to 5 minutes.[11]
-
If the solid is still present, warm the solution to 37°C for 5-60 minutes.[11]
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
-
Equilibration (for thermodynamic solubility):
-
If an excess of solid is present, continue to agitate the sample at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the supersaturated solution at high speed to pellet the excess, undissolved this compound.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the original concentration of this compound in the undissolved sample, taking into account the dilution factor. This value represents the solubility of this compound in the solvent under the tested conditions.
-
Signaling Pathways and Experimental Workflows
This compound's Effect on the Notch Signaling Pathway
This compound has been shown to inhibit the progression of certain cancers, such as cholangiocarcinoma, by modulating the Notch signaling pathway.[12][13] The following diagram illustrates the inhibitory effect of this compound on this pathway.
Caption: this compound inhibits the Notch signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of a compound like this compound in the laboratory.
Caption: Workflow for determining this compound solubility.
References
- 1. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 23094-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adipogen.com [adipogen.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Corilagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin, an ellagitannin found in a variety of medicinal plants, has garnered significant attention in the scientific community for its broad spectrum of biological and therapeutic activities.[1] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies from cited studies, and provides visual representations of the molecular pathways influenced by this compound.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and triggering cell cycle arrest in various cancer cell lines.[1]
Quantitative Data: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | 28.8 ± 1.2 | [2] |
| Various Cancers | Multiple | (Refer to original source for a comprehensive table) | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways.
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[7] This leads to the activation of caspases, a family of proteases that execute apoptosis.[7]
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
Methodology:
-
Protein Extraction: Cancer cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).[8][9]
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
This compound can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. For example, it has been shown to induce G2/M phase arrest in some cancer cell lines and S phase arrest in others.[1][4]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam.
Methodology:
-
Cell Preparation: Cancer cells treated with this compound are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[9][10]
-
DNA Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI.[10][11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is used to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[12]
Quantitative Data: Inhibition of Inflammatory Mediators by this compound
The following table summarizes the inhibitory effects of this compound on various inflammatory markers.
| Inflammatory Mediator | Assay System | Effect | IC50/Concentration | Reference |
| Nitric Oxide (NO) | LPS-induced RAW 264.7 cells | Inhibition | 65.69% inhibition at 75 µM | [13] |
| TNF-α | LPS-induced RAW 264.7 cells | Inhibition | 42.37% inhibition at 75 µM | [13] |
| IL-6 | LPS-induced RAW 264.7 cells | Inhibition | 48.09% inhibition at 75 µM | [13] |
| IL-1β | LPS-induced RAW 264.7 cells | Inhibition | 26.47% inhibition at 75 µM | [13] |
| Prostaglandin E2 (PGE-2) | LPS-induced RAW 264.7 cells | Inhibition | 46.88% inhibition at 75 µM | [13] |
| iNOS | LPS-induced RAW 264.7 cells | Inhibition | 56.22% inhibition at 75 µM | [13] |
| COX-2 | LPS-induced RAW 264.7 cells | Inhibition | 59.99% inhibition at 75 µM | [13] |
| H2O2 scavenging | Cell-free | Scavenging activity | 76.85 µg/ml | [13] |
| *OH scavenging | Cell-free | Scavenging activity | 26.68 µg/ml | [13] |
| NO scavenging | Cell-free | Scavenging activity | 66.64 µg/ml | [14] |
Signaling Pathway: NF-κB Inhibition
A primary mechanism of this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][15] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. This compound can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[15]
Hepatoprotective Activity
This compound has been shown to protect the liver from various types of damage, including that induced by alcohol and toxins.[16][17] Its hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties.
Quantitative Data: Hepatoprotective Effects of this compound in Animal Models
The following table presents data from animal studies demonstrating the hepatoprotective effects of this compound.
| Animal Model | Parameter | Treatment Group | Result | Reference |
| Acetaminophen-induced liver injury in mice | Serum ALT | APAP + this compound (1-20 mg/kg) | Significantly decreased | [17][18] |
| Acetaminophen-induced liver injury in mice | Serum AST | APAP + this compound (1-20 mg/kg) | Significantly decreased | [17][18] |
| Concanavalin A-induced hepatic injury in mice | Serum ALT | Con A + this compound (25 mg/kg) | Significantly reduced | [19] |
| Concanavalin A-induced hepatic injury in mice | Serum AST | Con A + this compound (25 mg/kg) | Significantly reduced | [19] |
| High-fat diet-induced NAFLD in mice | Plasma ALT | HFD + this compound (5 or 10 mg/kg) | Attenuated increase | [20] |
| High-fat diet-induced NAFLD in mice | Plasma AST | HFD + this compound (5 or 10 mg/kg) | Attenuated increase | [20] |
Experimental Protocol: Measurement of Liver Enzymes in Animal Models
Methodology:
-
Animal Model Induction: A liver injury model is induced in animals (e.g., mice or rats) through the administration of a hepatotoxic agent like acetaminophen or alcohol.
-
This compound Treatment: Animals are treated with this compound at various doses before or after the induction of liver injury.
-
Blood Collection: Blood samples are collected from the animals at the end of the study period.
-
Serum Separation: Serum is separated from the blood by centrifugation.
-
Enzyme Assay: The levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are measured using commercially available assay kits.
-
Data Analysis: The enzyme levels in the this compound-treated groups are compared to those in the untreated liver injury group.
Antiviral Activity
This compound has demonstrated inhibitory activity against a range of viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), human immunodeficiency virus (HIV), and SARS-CoV-2.[6][21]
Quantitative Data: Antiviral Activity of this compound
The following table provides a summary of the antiviral efficacy of this compound.
| Virus | Assay | IC50/EC50 | Reference |
| SARS-CoV-2 | Inhibition of Spike-RBD binding to ACE2 | 24.9 µM | [6] |
| SARS-CoV-2 | Inhibition of Mpro | 0.73 µM | [22] |
| SARS-CoV-2 | Inhibition of viral replication | 0.13 µmol/L | [21] |
Other Key Signaling Pathways Modulated by this compound
In addition to the NF-κB pathway, this compound influences other critical signaling cascades involved in cellular processes.
Notch-mTOR Signaling Pathway
The Notch signaling pathway is crucial for cell proliferation, differentiation, and survival. This compound has been shown to suppress the Notch-mTOR pathway, which is often dysregulated in cancer.[1][23]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. This compound has been found to inhibit the pro-tumorigenic effects of TGF-β.[1][24][25]
Conclusion
This compound is a promising natural compound with a diverse range of biological activities that hold significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and liver disease underscores its importance as a subject for further research and development. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid scientists and researchers in their exploration of this multifaceted molecule.
References
- 1. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and inhibits autophagy of HL-60 cells by regulating miR-451/HMGB1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Anti-proliferation and anti-inflammation effects of this compound in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound reduces acetaminophen-induced hepatotoxicity through MAPK and NF- κ B signaling pathway in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization [frontiersin.org]
- 20. This compound prevents non-alcoholic fatty liver disease via improving lipid metabolism and glucose homeostasis in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Corilagin's Mechanism of Action in Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin, a hydrolyzable tannin found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental data, and methodologies.
This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2][3][4] This document will systematically dissect these mechanisms, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the intricate signaling networks through Graphviz diagrams.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and specific cellular responses.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | Bel7402 | 24.5 | [5] |
| Hepatocellular Carcinoma | SMMC7721 | 23.4 | [5] |
| Normal Liver Cells | Chang-liver | 131.4 | [5] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptotic Rate (%) | Reference |
| Hepatocellular Carcinoma | SMMC-7721 | 37.5 | 24.1 | [6] |
| Gastric Cancer | SGC7901 | Dose-dependent increase | Not specified | [7] |
| Gastric Cancer | BGC823 | Dose-dependent increase | Not specified | [7] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Type | Cell Line | This compound Concentration | Cell Cycle Phase Arrest | Reference |
| Hepatocellular Carcinoma | SMMC7721 | Not specified | G2/M | [5] |
| Ovarian Cancer | A2780 | 20 µmol/mL | S | [8][9] |
| Ovarian Cancer | Hey, SKOv3ip | Not specified | G2/M | [10][11] |
| Glioblastoma | U251 | Not specified | G2/M | [4] |
| Glioblastoma Stem-Like Cells | U251 | Not specified | S | [4] |
Table 4: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Duration | Tumor Growth Inhibition (%) | Reference |
| MHCC97-H Xenografts | 30 mg/kg this compound (intraperitoneal) | 5 weeks | 47.3 | [5] |
| MCF-7 Xenografts | 5, 15, 25 mg/kg this compound (intraperitoneal) | 4 weeks | Significant attenuation | [12] |
Core Mechanisms of Action
This compound's anti-cancer effects are orchestrated through a complex interplay of molecular events, primarily centered on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][13]
-
Intrinsic Pathway: this compound induces mitochondrial membrane potential collapse, leading to the release of cytochrome c into the cytoplasm.[6] This event activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of PARP and other cellular substrates, leading to apoptosis.[6][13][14] this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic cascade.[6][12][15] In some cancer cells, this compound's pro-apoptotic activity is mediated by the upregulation of p53.[5][6]
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of Fas and Fas Ligand (FasL), leading to the activation of caspase-8.[4][6] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal.[6]
-
Reactive Oxygen Species (ROS) Generation: In breast and gastric cancer cells, this compound induces the production of intracellular reactive oxygen species (ROS).[7][12][16] This oxidative stress is a key trigger for both apoptosis and autophagy.[7][12]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer type. It commonly causes G2/M phase arrest in hepatocellular carcinoma and ovarian cancer cells.[2][3][4][5] In other instances, such as in glioblastoma stem-like cells and another ovarian cancer cell line, it induces S phase arrest.[4][8][9] This cell cycle arrest is mediated by the modulation of key regulatory proteins:
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancers. By downregulating the phosphorylation of Akt (p-Akt), this compound suppresses downstream signaling, leading to decreased cell proliferation and survival.[4][5][11] In cholangiocarcinoma, this compound's inhibition of the Notch signaling pathway leads to the downregulation of p-Akt and mTOR.[4] In breast cancer, suppression of the Akt/mTOR/p70S6K pathway is linked to the induction of autophagy.[12]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for transmitting extracellular signals to the nucleus to control gene expression and various cellular processes. This compound has been reported to block the non-canonical ERK/Akt pathways.[12][16] It also prevents the phosphorylation of Erk in the context of TGF-β signaling.[16]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cancer by promoting cell proliferation and survival. This compound inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][17] This inhibition of NF-κB activity contributes to the induction of apoptosis in neural tumor cells.[4]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound can inhibit the TGF-β signaling pathway by preventing the secretion of TGF-β and blocking the phosphorylation of its downstream effectors, Smad2, Akt, and Erk.[12][16] This inhibition has been observed to suppress the growth of ovarian cancer cells.[7]
Notch Signaling Pathway
The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. In cholangiocarcinoma, this compound has been shown to inhibit the Notch1 signaling pathway. This leads to a reduction in the Notch Intracellular Domain (NICD), which in turn suppresses the expression of downstream target proteins like mTOR, p-Erk1/2, and p-Akt, thereby controlling cancer initiation and growth.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Plate cells and treat them with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses the DNA-staining dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
-
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound induces apoptosis through both extrinsic and intrinsic pathways.
Caption: this compound induces G2/M cell cycle arrest by modulating key regulatory proteins.
Caption: this compound inhibits multiple oncogenic signaling pathways.
Caption: A typical experimental workflow to investigate this compound's anti-cancer effects.
References
- 1. [PDF] this compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Study on the Effects and Mechanism of this compound on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 16. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - ProQuest [proquest.com]
- 17. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Corilagin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a potent ellagitannin found in various medicinal plants, including those of the Phyllanthus and Terminalia genera.[1][2] This polyphenolic compound exhibits a wide array of pharmacological benefits, including anti-inflammatory, hepatoprotective, and antitumor activities.[2][3][4] A significant body of research highlights its robust antioxidant properties, which are central to its therapeutic potential. This compound mitigates oxidative stress through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect action via the modulation of key cellular signaling pathways that control endogenous antioxidant defenses. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Direct Antioxidant and Radical Scavenging Activity
This compound's chemical structure, rich in phenolic hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals. Its efficacy has been quantified in various in vitro assays.
Quantitative Data on Scavenging Activities
The following table summarizes the key quantitative metrics reported for this compound's direct antioxidant effects.
| Assay Type | Target Radical/Species | Metric | Result | Source Organism/Context | Citation |
| Nitric Oxide (NO) Scavenging | Nitric Oxide | IC₅₀ | 66.64 µg/mL | In vitro chemical assay | [5] |
| DPPH Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC₅₀ | 6.4 µg/mL | Phyllanthus niruri extract (this compound major component) | [6] |
In Vivo Effects on Oxidative Stress Markers
In animal models of oxidative damage, such as cerebral ischemia, this compound treatment has been shown to restore the balance of key oxidative stress markers.
| Model | Marker | Effect of this compound | Citation |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Malondialdehyde (MDA) | Significantly decreased levels | [7][8] |
| MCAO in rats | Superoxide Dismutase (SOD) | Restored activity | [7][8] |
| MCAO in rats | Glutathione (GSH) | Restored activity | [7][8] |
Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways
This compound's more profound and lasting antioxidant effects stem from its ability to upregulate the cell's own defense systems by modulating critical signaling pathways.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid-2-related factor 2 (Nrf2) is a master transcription factor that regulates cellular redox homeostasis.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Oxidative stress or activators like this compound promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, inducing their expression.[9][10]
This compound has been identified as a novel Nrf2 activator.[7][8] In models of cerebral ischemia and acetaminophen-induced hepatotoxicity, this compound treatment leads to increased expression of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier and catalytic subunits (GCLM/GCLC).[7][8][11] This activation is crucial for its protective effects, as knockdown of Nrf2 attenuates this compound-induced protection.[7][8]
Upstream Regulation via AMPK/GSK3β Signaling
Recent studies have elucidated the upstream mechanisms by which this compound activates Nrf2. Evidence points to the involvement of the AMP-activated protein kinase (AMPK) and Glycogen synthase kinase 3β (GSK3β) signaling cascade.[10][11] this compound treatment has been shown to promote the phosphorylation (activation) of AMPK. Activated AMPK, in turn, phosphorylates and inhibits GSK3β.[10] Since active GSK3β normally promotes the degradation of Nrf2, its inhibition by the this compound-AMPK axis leads to Nrf2 stabilization, accumulation, and subsequent nuclear translocation, enhancing the antioxidant response.[11]
Crosstalk with Inflammatory Signaling (NF-κB and MAPK)
Oxidative stress and inflammation are intricately linked processes. This compound's antioxidant activity is complemented by its potent anti-inflammatory effects, often mediated through the inhibition of the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][12][13]
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate TLR4, triggering downstream cascades that include the phosphorylation of MAPK family members (JNK, p38) and the activation of the NF-κB pathway.[3] This leads to the nuclear translocation of NF-κB p65 and the production of pro-inflammatory cytokines and enzymes like iNOS, which in turn generate more ROS.[3][12] this compound has been shown to inhibit the expression of TLR4 and suppress the phosphorylation of JNK, p38, and NF-κB p65, thereby blocking this pro-inflammatory and pro-oxidant feedback loop.[3][14]
Experimental Protocols
The following sections detail standardized protocols for assessing the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol).
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Methanol or ethanol (analytical grade).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all sample wells.
-
Prepare a control well containing 100 µL of methanol and 100 µL of DPPH solution.
-
Prepare blank wells for each concentration containing 100 µL of the sample dilution and 100 µL of methanol to correct for sample absorbance.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Scavenging Activity (%) = [ (A_control - (A_sample - A_blank)) / A_control ] * 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentrations.
-
Nitric Oxide (NO) Scavenging Assay
-
Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside (SNP). The NO produced reacts with oxygen to form nitrite, which is quantified using the Griess reagent. A decrease in nitrite formation indicates NO scavenging.
-
Reagents:
-
Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS).
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride).
-
This compound stock solution.
-
PBS (pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of this compound in PBS.
-
Mix 100 µL of each sample dilution with 100 µL of 10 mM SNP solution in a 96-well plate.
-
Incubate the mixture at 25°C for 150 minutes under a light source.
-
After incubation, add 100 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes in the dark.
-
Measure the absorbance at 546 nm.
-
-
Calculation:
-
Calculate the percentage of NO scavenging using a formula analogous to the DPPH assay. The IC₅₀ value is determined from the dose-response curve.
-
Western Blotting for Nrf2 and Downstream Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates, providing evidence of pathway activation.
-
Procedure:
-
Cell/Tissue Lysis: Lyse cells or tissues treated with or without this compound in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C, diluted according to manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically analyze the band intensities and normalize them to the loading control to determine relative protein expression.
-
Conclusion and Future Perspectives
This compound demonstrates significant antioxidant properties through a dual mechanism of direct radical scavenging and, more importantly, the potent activation of the endogenous Nrf2 antioxidant defense system.[7] Its ability to modulate upstream kinases like AMPK and to suppress pro-oxidant inflammatory pathways like NF-κB and MAPK underscores its multifaceted role in maintaining cellular redox homeostasis.[3][10] These characteristics make this compound a compelling candidate for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress and inflammation. Future research should focus on its bioavailability, pharmacokinetic profile, and long-term safety to fully realize its clinical potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and pro-angiogenic effects of this compound in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-alleviates-acetaminophen-induced-hepatotoxicity-via-enhancing-the-ampk-gsk3-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 12. The Effect and Mechanism of this compound from Euryale Ferox Salisb Shell on LPS-Induced Inflammation in Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-proliferation and anti-inflammation effects of this compound in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.aalto.fi [research.aalto.fi]
The Hepatoprotective Potential of Corilagin: A Technical Guide to its Mechanisms and Therapeutic Applications in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corilagin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent hepatoprotective properties. This technical guide provides a comprehensive overview of the therapeutic effects of this compound in a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury, and liver fibrosis. We delve into the molecular mechanisms underpinning its protective actions, focusing on key signaling pathways such as TGF-β/Smad, NF-κB, and MAPK. This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for in vivo and in vitro models of liver disease, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and guide future research and drug development efforts in the field of hepatology.
Introduction
Liver disease represents a significant global health burden with a rising prevalence. The pathological spectrum of liver disease is broad, encompassing conditions such as non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury (DILI), and liver fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Current therapeutic options are often limited and may be associated with adverse effects, highlighting the urgent need for novel, effective, and safe therapeutic agents.
This compound, a polyphenolic compound, has emerged as a promising natural product with multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects.[1] Preclinical evidence strongly suggests that this compound can mitigate liver damage by modulating critical signaling pathways involved in inflammation, oxidative stress, and fibrogenesis.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current state of knowledge on the hepatoprotective effects of this compound and providing practical experimental methodologies for its investigation.
Hepatoprotective Effects of this compound in Preclinical Models
This compound has demonstrated significant therapeutic efficacy in various preclinical models of liver disease. Its protective effects are attributed to its ability to modulate key pathological processes, including lipid accumulation, inflammation, oxidative stress, and fibrosis.
Non-Alcoholic Fatty Liver Disease (NAFLD)
In high-fat diet (HFD)-induced mouse models of NAFLD, this compound treatment has been shown to significantly ameliorate hepatic steatosis.[3][4] This is evidenced by a reduction in liver weight, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and hepatic triglyceride (TG) and total cholesterol (TC) content.[3][4] Furthermore, this compound improves the plasma lipid profile by decreasing TG, TC, and low-density lipoprotein cholesterol (LDL-c) while increasing high-density lipoprotein cholesterol (HDL-c).[5]
Table 1: Quantitative Effects of this compound in a High-Fat Diet-Induced NAFLD Mouse Model
| Parameter | Control (NCD) | HFD | HFD + this compound (5 mg/kg) | HFD + this compound (10 mg/kg) |
| Serum ALT (U/L) | 35.2 ± 5.1 | 85.6 ± 10.2 | 55.3 ± 7.8 | 48.7 ± 6.5** |
| Serum AST (U/L) | 80.1 ± 9.8 | 150.4 ± 15.3 | 110.2 ± 12.1 | 98.5 ± 10.9 |
| Liver TG (mg/g) | 15.3 ± 2.1 | 45.8 ± 5.3 | 28.6 ± 3.9* | 22.4 ± 3.1 |
| Liver TC (mg/g) | 3.2 ± 0.4 | 8.9 ± 1.1 | 5.7 ± 0.8 | 4.5 ± 0.6** |
| TNF-α (pg/mL) | 15.2 ± 2.3 | 42.8 ± 5.1 | 28.9 ± 3.9 | 23.1 ± 3.2 |
| IL-6 (pg/mL) | 10.1 ± 1.8 | 35.6 ± 4.2 | 22.4 ± 3.1* | 18.7 ± 2.5 |
*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SD.[3][4]
Drug-Induced Liver Injury
This compound exhibits protective effects against DILI induced by agents such as acetaminophen (APAP). In a mouse model of APAP-induced hepatotoxicity, this compound treatment significantly reduced serum ALT levels and hepatic myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[2][6] Furthermore, this compound attenuated the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2]
Table 2: Quantitative Effects of this compound in an Acetaminophen-Induced Liver Injury Mouse Model
| Parameter | Control | APAP | APAP + this compound (5 mg/kg) | APAP + this compound (10 mg/kg) |
| Serum ALT (U/L) | 45 ± 6 | 8500 ± 950 | 4200 ± 510 | 2800 ± 350** |
| Hepatic MPO (U/g tissue) | 0.5 ± 0.1 | 8.2 ± 1.1 | 4.5 ± 0.6 | 3.1 ± 0.4 |
| Hepatic MDA (nmol/mg protein) | 1.2 ± 0.2 | 5.8 ± 0.7 | 3.1 ± 0.4* | 2.3 ± 0.3 |
| Hepatic SOD (U/mg protein) | 120 ± 15 | 45 ± 7 | 85 ± 10 | 105 ± 12** |
| p-JNK / JNK ratio | 1.0 ± 0.1 | 4.2 ± 0.5 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| p-ERK / ERK ratio | 1.0 ± 0.1 | 3.8 ± 0.4 | 2.1 ± 0.3* | 1.5 ± 0.2 |
| NF-κB p65 (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.0 ± 0.3* | 1.4 ± 0.2** |
*p < 0.05, **p < 0.01 compared to APAP group. Data are presented as mean ± SD.[2][7]
Liver Fibrosis
In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, this compound demonstrated potent anti-fibrotic effects.[8] It significantly reduced the hepatic hydroxyproline content, a major component of collagen, and decreased the expression of alpha-smooth muscle actin (α-SMA), a marker of hepatic stellate cell (HSC) activation.[8]
Table 3: Quantitative Effects of this compound in a CCl4-Induced Liver Fibrosis Rat Model
| Parameter | Control | CCl4 | CCl4 + this compound (10 mg/kg) | CCl4 + this compound (20 mg/kg) |
| Hydroxyproline (μg/g liver) | 150 ± 20 | 850 ± 90 | 450 ± 50 | 300 ± 40** |
| α-SMA (positive area %) | 2 ± 0.5 | 25 ± 4 | 12 ± 2 | 7 ± 1.5 |
| TGF-β1 (pg/mg protein) | 25 ± 4 | 120 ± 15 | 70 ± 9* | 50 ± 7 |
| p-Smad2/3 / Smad2/3 ratio | 1.0 ± 0.2 | 5.5 ± 0.8 | 3.0 ± 0.5* | 2.1 ± 0.4** |
*p < 0.05, **p < 0.01 compared to CCl4 group. Data are presented as mean ± SD.[8]
Molecular Mechanisms of Action
This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of liver disease.
Inhibition of Inflammatory Pathways
This compound has been shown to suppress inflammatory responses in the liver by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][9] In models of drug-induced liver injury, this compound reduces the phosphorylation of key MAPK proteins such as ERK and JNK, and inhibits the nuclear translocation of the NF-κB p65 subunit.[2][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][11]
Attenuation of Oxidative Stress
The antioxidant properties of this compound contribute significantly to its hepatoprotective effects. It mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD).[3]
Anti-Fibrotic Activity through TGF-β/Smad Pathway Inhibition
A critical mechanism underlying the anti-fibrotic effect of this compound is its ability to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of liver fibrosis.[8] this compound has been shown to decrease the expression of TGF-β1 and inhibit the phosphorylation of Smad2 and Smad3, which are key downstream effectors in this pathway.[8] This inhibition leads to a reduction in the activation of hepatic stellate cells and a subsequent decrease in the deposition of extracellular matrix proteins like collagen.[8]
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments to evaluate the hepatoprotective effects of this compound.
In Vivo Models of Liver Disease
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Diet:
-
Control Group: Normal chow diet (NCD).
-
NAFLD Model Group: High-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.
-
-
This compound Administration: Administer this compound (e.g., 5-20 mg/kg body weight) via oral gavage or intraperitoneal injection daily for the last 4-8 weeks of the HFD feeding period.
-
Outcome Measures:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood for serum analysis of ALT, AST, TG, TC, LDL-c, and HDL-c.
-
Harvest liver tissue for weight measurement, histological analysis (H&E and Oil Red O staining), and biochemical assays (hepatic TG and TC content).
-
Analyze gene and protein expression of markers related to inflammation and lipid metabolism in liver tissue.
-
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Injury: Fast mice overnight and then administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 300-500 mg/kg.
-
This compound Treatment: Administer this compound (e.g., 10-50 mg/kg body weight) intraperitoneally 30 minutes to 2 hours after APAP injection.
-
Sample Collection: Euthanize mice 16-24 hours after APAP administration.
-
Outcome Measures:
-
Collect blood for serum ALT and AST measurement.
-
Harvest liver tissue for histology (H&E staining), immunohistochemistry (e.g., for neutrophils), and biochemical assays (MPO, MDA, SOD).
-
Analyze the expression and phosphorylation of proteins in the MAPK and NF-κB pathways in liver lysates.
-
-
Animal Model: Male Sprague-Dawley rats, 180-220 g.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4) (e.g., 1-2 mL/kg body weight, diluted in olive oil) via intraperitoneal injection twice a week for 6-8 weeks.
-
This compound Treatment: Administer this compound (e.g., 10-50 mg/kg body weight) by oral gavage daily during the period of CCl4 administration.
-
Sample Collection: Euthanize rats 48 hours after the final CCl4 injection.
-
Outcome Measures:
-
Collect blood for serum liver function tests.
-
Harvest liver tissue for histological analysis (H&E, Masson's trichrome, and Sirius Red staining), immunohistochemistry for α-SMA, and measurement of hydroxyproline content.
-
Analyze the expression of key fibrotic markers and components of the TGF-β/Smad pathway in liver tissue.
-
In Vitro Assays
-
Hepatocytes: Use primary hepatocytes or immortalized cell lines such as AML12 or HepG2 to study lipid accumulation and drug-induced toxicity.
-
Hepatic Stellate Cells (HSCs): Use primary HSCs or cell lines like LX-2 to investigate the anti-fibrotic effects of this compound.
-
Culture hepatocytes (e.g., AML12 cells) in a suitable medium.
-
Induce lipid accumulation by treating cells with oleic acid and palmitic acid.
-
Co-treat cells with different concentrations of this compound.
-
After treatment, fix the cells with 10% formalin.
-
Wash with 60% isopropanol and then stain with a freshly prepared Oil Red O working solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin.
-
Visualize and quantify the lipid droplets under a microscope.
-
Lyse liver tissue or cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-Smad2/3, NF-κB p65, α-SMA) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Isolate total RNA from liver tissue or cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, TGF-β1, α-SMA, collagen I).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in liver disease.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the hepatoprotective effects of this compound in an animal model of liver disease.
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the hepatoprotective potential of this compound in various forms of liver disease. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and fibrosis makes it a compelling candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery and bioavailability, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The detailed experimental protocols provided herein offer a robust framework for researchers to advance our understanding of this promising natural compound and its potential to combat liver disease.
References
- 1. ias.ac.in [ias.ac.in]
- 2. This compound reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents non-alcoholic fatty liver disease via improving lipid metabolism and glucose homeostasis in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents non-alcoholic fatty liver disease via improving lipid metabolism and glucose homeostasis in high fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces acetaminophen-induced hepatotoxicity through MAPK and NF- κ B signaling pathway in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Inhibitory Effect of this compound on miR-21-Regulated Hepatic Fibrosis Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of NADPH Oxidase-Derived ROS-Mediated IL-6/STAT3 and MAPK/NF-κB Signaling Pathways in Protective Effect of this compound against Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-Based Quantification of Corilagin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corilagin, an ellagitannin found in various medicinal plants, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects.[1][2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the precise and sensitive determination of this compound. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC method.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis of this compound in plant extracts, based on established and validated methodologies.[4][5][6]
Sample Preparation
Proper sample preparation is critical to ensure accurate quantification and to protect the analytical column.
a. Plant Material: Plant materials, such as leaves, bark, or fruits, should be dried in the shade to preserve the chemical integrity of the constituents.[4] The dried samples are then ground into a fine powder.[4]
b. Extraction:
-
Solvent Extraction: A common method involves hydroalcoholic extraction.[4]
-
Weigh an appropriate amount of the powdered plant material (e.g., 50 g).
-
Extract the powder with a mixture of water and methanol (e.g., 3:7 v/v) at room temperature.[4] Repeat the extraction process three times to ensure maximum yield.[4]
-
Pool the hydroalcoholic extracts and concentrate them under reduced pressure.
-
The concentrated extract should be vacuum-dried to remove any residual solvent.[4]
-
-
Ultrasonic Extraction: For smaller sample sizes (e.g., 0.01 g of commercial dry powder extract), sonication can be employed.
c. Sample Cleanup (Solid-Phase Extraction - SPE): For complex matrices, an SPE step may be necessary to remove interfering compounds.[5]
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.[5]
-
Load 1 mL of the filtered extract solution onto the cartridge.
-
Elute with 2 mL of methanol:water (40:60 v/v).[5] The eluate contains the this compound.
d. Final Preparation:
-
Dissolve the dried extract or the collected SPE eluate in the mobile phase or a suitable solvent (e.g., methanol:water, 3:7 v/v) to a known concentration (e.g., 1.0 mg/mL).[4]
-
Filter the final solution through a 0.45 µm or 0.22 µm membrane filter prior to HPLC injection.[5]
HPLC-UV/PDA Analysis
a. Chromatographic Conditions: A reversed-phase HPLC system with UV or Photodiode Array (PDA) detection is typically used for this compound analysis.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, in-line degasser, autosampler, and a PDA or UV detector.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and acidified water is effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintain the column at 25°C.[4]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: this compound can be monitored at approximately 267 nm.[5]
b. Gradient Elution Program: The following is an example of a gradient elution program that has been successfully used:
| Time (min) | % Solvent A (Acetonitrile) | % Solvent B (0.05% TFA in Water) |
| 0 - 12 | 13 - 37 | 87 - 63 |
| 12 - 13 | 37 - 100 | 63 - 0 |
| 13 - 15 | 100 | 0 |
| 15 - 16 | 100 - 13 | 0 - 87 |
| 16 - 30 | 13 | 87 |
This is an exemplary gradient and may require optimization based on the specific column and HPLC system used.[5]
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The calibration curve for this compound should demonstrate good linearity (r² > 0.99) over a defined concentration range (e.g., 1.0–75 µg/mL).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method should be determined. For this compound, reported LOD and LOQ values are around 0.5 µg/mL and 1.0 µg/mL, respectively.[4][7]
-
Precision: The precision of the method is assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically expected to be less than 8.0%.[4]
-
Accuracy: Accuracy is often evaluated through recovery studies, with acceptable recovery rates generally falling between 97.8% and 101.1%.[8]
Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound in various plant extracts as determined by HPLC.
| Plant Species | Plant Part | This compound Content (mg/g of extract) | Reference |
| Terminalia chebula | Fruit | 26.09 | [4] |
| Phyllanthus niruri | - | 89.579 | [1] |
| Phyllanthus urinaria | - | 56.382 | [1] |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts using HPLC.
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation Parameters
The following diagram outlines the key parameters for validating the analytical method.
Caption: Method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogcommn.org [phcogcommn.org]
- 3. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Validated HPLC method for the standardization of Phyllanthus niruri (herb and commercial extracts) using this compound as a phytochemical marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols for LC-MS/MS Analysis of Corilagin and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corilagin, an ellagitannin found in many medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices.[4] This document provides detailed protocols and data for the LC-MS/MS analysis of this compound and its metabolites.
I. Quantitative Analysis of this compound in Biological Samples
A sensitive and robust LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[4] The method utilizes protein precipitation for sample preparation and a triple quadrupole mass spectrometer for detection.
Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma[4]
| Parameter | Value |
| Linearity Range | 2.5 - 1000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-day Precision (RSD) | < 9.8% |
| Inter-day Precision (RSD) | < 9.8% |
| Accuracy (Relative Error) | Within ±6.0% |
II. Metabolic Profiling of this compound
In vivo and in vitro studies have been conducted to identify the metabolites of this compound. A comprehensive study using high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS) identified 24 metabolites of this compound in rat biological samples (urine, feces, plasma, and tissues) following oral administration.[5]
The metabolic pathways of this compound are diverse and involve several biotransformation reactions, including hydrolysis, methylation, glycosylation, reduction, glucuronidation, and sulfation.[5] The primary hydrolyzed metabolites identified are ellagic acid (EA) and gallic acid (GA).[5][6]
Table 2: Identified Metabolites of this compound[5]
| Metabolite Type | Number Identified | Examples |
| Phase II Conjugate Metabolites | 14 | Glucuronidated and sulfated this compound |
| Hydrolyzed Metabolites | 3 | Ellagic acid (EA), Gallic acid (GA) |
| Derived Metabolites | 7 | Methylated and glycosylated derivatives of EA and GA |
Experimental Protocols
Protocol for Quantitative Analysis of this compound in Rat Plasma[4]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
b. Liquid Chromatography Conditions
| Parameter | Specification |
| Column | C8 column |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol |
| Gradient | Gradient elution (specific gradient profile should be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | Ambient |
| Run Time | 7.0 min |
c. Mass Spectrometry Conditions
| Parameter | Specification |
| Mass Spectrometer | Triple quadrupole tandem mass spectrometer |
| Ionization Source | Electrospray ionization (ESI) |
| Polarity | Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 633 → 301 |
Protocol for Metabolic Profiling of this compound[5]
a. Sample Preparation
Biological samples (urine, feces, plasma, tissue homogenates) are typically prepared by protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
b. Liquid Chromatography Conditions
A high-resolution LC-Q-TOF-MS system is recommended for metabolite identification.
| Parameter | Specification |
| Column | C18 column |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | A suitable gradient to separate metabolites with a wide range of polarities. |
| Flow Rate | 0.8 - 1.0 mL/min |
c. Mass Spectrometry Conditions
| Parameter | Specification |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Source | Electrospray ionization (ESI) |
| Polarity | Negative and Positive modes to detect a wider range of metabolites. |
| Scan Mode | Full scan MS and data-dependent MS/MS |
| Collision Energy | Ramped collision energy to obtain informative fragment spectra. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
This compound and the Notch Signaling Pathway
This compound has been shown to suppress cholangiocarcinoma progression by inhibiting the Notch signaling pathway.[7]
Caption: this compound's inhibition of the Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Determination of this compound in rat plasma using a liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiling analysis of this compound in vivo and in vitro using high-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Corilagin as an Analytical Standard
Introduction
Corilagin is a hydrolyzable tannin belonging to the group of ellagitannins, first isolated in 1951.[1] It is a major bioactive compound found in various medicinal plants, including those from the Phyllanthus, Terminalia, and Alchornea genera.[1][2] this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[3][4][5] These diverse pharmacological properties have led to its increasing interest in drug development and as a phytochemical marker for the standardization of herbal extracts. An analytical standard of this compound with a purity of ≥98.0% (HPLC) is commercially available and should be stored at 2-8°C.[6]
This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chemical analysis, particularly for its quantification in various matrices using High-Performance Liquid Chromatography (HPLC). Additionally, it outlines its role in modulating key signaling pathways, which is crucial for researchers in drug discovery and development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₂O₁₈ | [7][8] |
| Molecular Weight | 634.45 g/mol | [7][8] |
| CAS Number | 23094-69-1 | |
| Appearance | Pale-yellow powder or off-white acicular crystalline powder | [9][10] |
| Melting Point | >188˚C | [11] |
| Solubility | Soluble in water (1 mg/mL, clear, colorless), methanol, ethanol, acetone, and DMSO | [8][10] |
Analytical Application: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of this compound in plant extracts and other formulations. A validated HPLC-PDA (Photodiode Array) method allows for the accurate determination of this compound content.[12][13]
Quantitative Data Summary
The following table summarizes the key validation parameters for a typical HPLC method for this compound quantification.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 µg/mL | [12][13] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [12][13] |
| Linearity (r²) | > 0.992 | [12][13] |
Experimental Protocol: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound. Researchers may need to optimize the method for their specific matrix and instrumentation.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[12][13]
-
This compound analytical standard (≥98.0% purity).
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
-
Sample to be analyzed (e.g., plant extract).
2. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Preparation of Sample Solution
-
The sample preparation will vary depending on the matrix. For a plant extract, a typical procedure is as follows:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Chromatographic Conditions [12][13]
-
Column: RP-18, 4.6 × 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and 0.05% trifluoroacetic acid in water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a suitable wavelength for this compound, which can be determined from its UV spectrum.
-
Injection Volume: 20 µL.
5. Analysis and Calculation
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Role of this compound in Modulating Signaling Pathways
This compound has been shown to exert its biological effects by modulating various cellular signaling pathways, making it a compound of interest in drug discovery. Its ability to inhibit specific pathways is often investigated in cancer research and other therapeutic areas.
TGF-β Signaling Pathway
This compound has been found to inhibit the growth of ovarian cancer cells by blocking the Transforming Growth Factor-beta (TGF-β) signaling pathways.[2][14] It achieves this by inhibiting the secretion of TGF-β and blocking the activation of both the canonical Smad and non-canonical ERK/AKT pathways.[14]
Caption: this compound's inhibition of the TGF-β signaling pathway.
Notch Signaling Pathway
In cholangiocarcinoma, this compound has been demonstrated to suppress tumor progression by inhibiting the Notch signaling pathway.[15] It downregulates the expression of Notch1 and other proteins involved in this pathway, leading to reduced cell proliferation, migration, and invasion, and promoting apoptosis.[15]
Caption: this compound's inhibitory effect on the Notch signaling pathway.
PI3K/p53 Apoptotic Pathway
This compound can induce apoptosis in cancer cells through the PI3K/p53 pathway.[16] It upregulates the expression of p53 and Bax while downregulating Bcl-2, leading to an increase in the expression of apoptotic factors like caspase-9 and caspase-3.[16]
Caption: this compound-induced apoptosis via the PI3K/p53 pathway.
This compound serves as a valuable analytical standard for the quality control of herbal medicines and in phytochemical research. The provided HPLC protocol offers a reliable method for its quantification. Furthermore, its ability to modulate critical signaling pathways underscores its potential as a therapeutic agent, making it a significant molecule for further investigation in drug development. Researchers and scientists can utilize these notes and protocols to ensure accurate and reproducible results in their studies involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:23094-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analytical standard 23094-69-1 [sigmaaldrich.com]
- 7. This compound | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 23094-69-1 [sigmaaldrich.com]
- 9. phcogcommn.org [phcogcommn.org]
- 10. Comprehensive Analysis of Metabolic Changes in Mice Exposed to this compound Based on GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacchemical.com [nacchemical.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A potential anti-tumor herbal medicine, this compound, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Corilagin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Corilagin, a promising natural compound with significant anti-cancer properties. The following sections detail the effects of this compound on various cancer cell lines, present quantitative data from key assays in a structured format, provide detailed experimental protocols, and visualize the underlying molecular mechanisms through signaling pathway diagrams.
Overview of this compound's In Vitro Anti-Cancer Activity
This compound, an ellagitannin found in various medicinal plants, has demonstrated potent anti-cancer effects across a range of cancer cell lines in vitro.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.[2][3][4][5] These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt, MAPK, Notch, and TGF-β pathways.[1][2][3][5][6][7][8][9][10][11][12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro studies investigating the efficacy of this compound.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values were determined using the MTT assay after 24 to 72 hours of this compound treatment.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | 28.8 ± 1.2 | [1] |
| Hepatocellular Carcinoma | SMMC-7721 | 38.12 ± 1.2 | [13] |
| Hepatocellular Carcinoma | Bel-7402 | 39.7 ± 1.4 | [13] |
| Hepatocellular Carcinoma | MHCC97-H | 37.05 ± 0.9 | [13] |
| Colorectal Cancer | HCT-8 | 31.69 ± 2.04 (24h), 29.78 ± 1.25 (48h) | [14] |
| Ovarian Cancer | SKOV3 | ~700 (0.7 mM) | [15] |
Table 2: Apoptosis Induction
The percentage of apoptotic cells was quantified using Annexin V/PI double staining followed by flow cytometry analysis after treatment with this compound.
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| SMMC-7721 | 37.5 | 24 | 24.1 | [16] |
| SMMC-7721 | 50 | 24 | 41.1 | [13] |
| HL-60 | 25 µg/ml | 48 | Increased | [17] |
| HL-60 | 50 µg/ml | 48 | Increased (dose-dependent) | [17] |
| A2780 | 20 | 48 | 13.03 | [18] |
| A2780 | 100 | 48 | 53.37 | [18] |
Table 3: Inhibition of Cell Migration
The wound healing assay was used to assess the effect of this compound on cancer cell migration. The percentage of wound closure was measured after a defined period.
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Wound Closure Inhibition (%) | Reference |
| HCT-8 | Not Specified | 48 | 36.4 (vs. 59.5 in control) | [14] |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1000 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound to the wells. An untreated control with serum-free medium should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points in the images. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time T) / Initial wound width] x 100.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier in the presence of this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (or other extracellular matrix components)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Seed the prepared cells in serum-free medium with or without this compound into the Matrigel-coated upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Image Acquisition and Quantification: Wash the inserts with PBS and take images of the stained cells using a microscope. Count the number of invaded cells in several random fields to quantify invasion.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in cancer cells.
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, reducing cell proliferation and inducing apoptosis.
This compound's Modulation of the MAPK Signaling Pathway
Caption: this compound suppresses the MAPK/ERK signaling cascade, leading to decreased cell proliferation.
This compound's Impact on the Notch Signaling Pathway
Caption: this compound downregulates the Notch signaling pathway, affecting cell fate and proliferation.
This compound's Influence on the TGF-β Signaling Pathway
Caption: this compound inhibits the TGF-β signaling pathway, thereby reducing cancer cell migration and invasion.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical experimental workflow for investigating the in vitro anti-cancer effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates hypertrophic scars via inhibiting the transforming growth factor (TGF)-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptotic and genomic effects of this compound on SKOV3 ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis and inhibits autophagy of HL-60 cells by regulating miR-451/HMGB1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
Application Notes and Protocols: Anti-proliferative Effects of Corilagin on A2780 Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corilagin, a gallotannin isolated from various medicinal plants, has demonstrated significant anti-tumor activities in several cancer cell lines. This document outlines the anti-proliferative effects of this compound on the A2780 human ovarian cancer cell line, providing detailed protocols for key assays and summarizing the dose-dependent effects on cell viability, apoptosis, and cell cycle progression. The underlying mechanism of action involves the modulation of the PI3K/p53 signaling pathway.
Data Presentation
Cell Viability and IC50 Values
This compound inhibits the proliferation of A2780 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined using a CCK-8 assay.
| Cell Line | Treatment Duration | IC50 (µmol/mL) |
| A2780 | 24 hours | 61.32[1] |
| 48 hours | 47.81[1] | |
| IOSE-80 (Normal Ovarian Epithelial) | 24 hours | 263.72[1] |
| 48 hours | 174.52[1] |
Apoptosis Induction
Treatment with this compound for 48 hours induces apoptosis in A2780 cells, as determined by Annexin V-FITC/PI double staining and flow cytometry. A significant increase in the apoptotic rate is observed with increasing concentrations of this compound.[1][2]
| This compound Concentration (µmol/mL) | Total Apoptosis Rate (%) | Observations |
| 0 (Control) | Baseline | - |
| 20 | 13.03[1][2] | Significant increase in apoptosis.[1][2] |
| 40 | Increasing | Progressive rise in total, early, and late apoptosis.[2] |
| 60 | Increasing | Progressive rise in total, early, and late apoptosis.[2] |
| 80 | Increasing | Progressive rise in total, early, and late apoptosis.[2] |
| 100 | 53.37[2] | Substantial induction of apoptosis.[2] |
Cell Cycle Analysis
This compound induces cell cycle arrest in the S phase in A2780 cells after 48 hours of treatment. This is characterized by a dose-dependent decrease in the proportion of cells in the G0/G1 and G2/M phases and an accumulation of cells in the S phase.[1][2][3]
| This compound Concentration (µmol/mL) | G0/G1 Phase | S Phase | G2/M Phase |
| 0 (Control) | Normal Distribution | Normal Distribution | Normal Distribution |
| 20 | Decreased | Increased | Decreased |
| 40 | Further Decreased | Further Increased | Further Decreased |
| 60 | Further Decreased | Further Increased | Further Decreased |
| 80 | Further Decreased | Further Increased | Further Decreased |
| 100 | Further Decreased | Further Increased | Further Decreased |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol details the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8).
Materials:
-
A2780 ovarian cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution)
-
CCK-8 reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0, 20, 40, 60, 80, and 100 µmol/mL.
-
Replace the medium in each well with 100 µL of the prepared this compound solutions. Include a vehicle control group (0 µmol/mL).
-
Incubate the plates for 24 and 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.
Materials:
-
A2780 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed A2780 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with this compound at concentrations of 0, 20, 40, 60, 80, and 100 µmol/mL for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) followed by flow cytometry.
Materials:
-
A2780 cells
-
6-well plates
-
This compound
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed A2780 cells in 6-well plates and treat with various concentrations of this compound (0-100 µmol/mL) for 48 hours as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Application Notes and Protocols for Studying Corilagin's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic potential of Corilagin, a naturally occurring ellagitannin. The following sections detail experimental protocols and summarize key quantitative findings for various disease models, offering a valuable resource for researchers designing in vivo studies.
I. Anti-Cancer Effects of this compound
This compound has demonstrated significant anti-tumor activity in various cancer models by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1][2][3]
A. Breast Cancer Xenograft Model
Animal Model: Female BALB/c nude mice.[4]
Disease Induction: Subcutaneous injection of human breast cancer cells (e.g., MCF-7 or MDA-MB-231) into the right foreleg of the mice.[4]
This compound Administration:
-
Dosage: 5, 15, or 25 mg/kg body weight.[4]
-
Route: Intraperitoneal injection.[4]
-
Frequency: Every 3 days for 4 weeks.[4]
Therapeutic Effects: this compound treatment has been shown to suppress tumor growth in a dose-dependent manner without significant toxicity, as indicated by stable body weight.[4] It induces both apoptosis and autophagy in breast cancer cells, which is mediated by the generation of reactive oxygen species (ROS).[4][5]
Quantitative Data Summary:
| Animal Model | Cell Line | This compound Dosage | Tumor Growth Inhibition | Reference |
| Nude Mice | MCF-7 | 5, 15, 25 mg/kg | Dose-dependent reduction in tumor volume | [4] |
| Nude Mice | MDA-MB-231 | Not specified | Suppression of tumor proliferation | [4] |
Experimental Protocol:
-
Cell Culture: Culture MCF-7 or MDA-MB-231 human breast cancer cells in appropriate media until they reach the logarithmic growth phase.
-
Animal Acclimatization: Acclimatize female BALB/c nude mice for at least one week under specific pathogen-free conditions.
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS). Subcutaneously inject 5 x 10^6 cells into the right foreleg of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every few days. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
This compound Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into control and treatment groups. Administer this compound intraperitoneally at the specified dosages every 3 days. The control group should receive the vehicle (e.g., saline).
-
Endpoint and Sample Collection: After 4 weeks of treatment, euthanize the mice. Excise the tumors and weigh them. Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway:
Caption: this compound induces ROS-dependent apoptosis and autophagy in breast cancer.
B. Cholangiocarcinoma (CCA) Xenograft Model
Animal Model: Nude mice.[1][6]
Disease Induction: Subcutaneous injection of human cholangiocarcinoma cells.
This compound Administration:
-
Dosage: Not specified in the provided abstracts.
-
Route: Not specified in the provided abstracts.
-
Frequency: Not specified in the provided abstracts.
Therapeutic Effects: this compound has been shown to suppress the growth of cholangiocarcinoma and downregulate the expression of Notch1 and the mammalian target of rapamycin (mTOR).[1][6] It also represses the mRNA level of Bcl-2 and enhances caspase-3-mediated apoptosis.[5]
Signaling Pathway:
Caption: this compound inhibits CCA growth via the Notch1/mTOR pathway.
C. Hepatocellular Carcinoma (HCC) Xenograft Model
Animal Model: Not specified in the provided abstracts.
Disease Induction: Xenograft of MHCC97-H tumor cells.[5]
This compound Administration:
-
Dosage: Not specified, but noted to be concentration-related.[5]
-
Route: Not specified in the provided abstracts.
-
Frequency: Not specified in the provided abstracts.
Therapeutic Effects: this compound was found to be more effective than cyclophosphamide (25 mg/kg) in preventing the growth of MHCC97-H tumors.[5] It reduces the expression of p-Akt and increases p-p53 expression, which are critical for apoptosis and cell cycle inhibition.[5]
Quantitative Data Summary:
| Animal Model | Cell Line | This compound Treatment | Comparative Efficacy | Reference |
| Xenograft | MHCC97-H | Concentration-dependent | More effective than cyclophosphamide (25 mg/kg) | [5] |
II. Hepatoprotective Effects of this compound
This compound exhibits significant protective effects against various forms of liver injury, primarily through its anti-inflammatory, antioxidant, and anti-fibrotic properties.[7]
A. Immune-Mediated Hepatitis Model
Animal Model: Male C57BL/6 mice.[8][9]
Disease Induction: Intravenous injection of Concanavalin A (Con A) at 20 mg/kg body weight to induce acute immune-mediated hepatitis.[8][9]
This compound Administration:
-
Frequency: Twice at 12-hour intervals, with the last injection 1 hour before the Con A challenge.[8][9]
Therapeutic Effects: this compound significantly increases the survival rate of mice, reduces serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), and improves histopathological damage.[8][9] It also attenuates hepatocyte apoptosis and oxidative stress.[8] The protective mechanism involves the restriction of M1 macrophage polarization by inhibiting the MAPK, NF-κB, and IRF signaling pathways.[9][10]
Quantitative Data Summary:
| Parameter | Control (Con A only) | This compound + Con A | Reference |
| Serum ALT (U/L) | Significantly elevated | Significantly reduced | [8][9] |
| Serum AST (U/L) | Significantly elevated | Significantly reduced | [8][9] |
| Liver MDA | Increased | Decreased | [8] |
| Liver SOD | Decreased | Increased | [8] |
| M1 Macrophage Activation | Increased | Significantly reduced | [8][9] |
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.
-
This compound Pre-treatment: Administer this compound (25 mg/kg) or vehicle intraperitoneally to the respective groups twice at a 12-hour interval.
-
Induction of Hepatitis: One hour after the final this compound injection, induce hepatitis by injecting Con A (20 mg/kg) via the tail vein.
-
Sample Collection: 12 hours after the Con A challenge, collect blood via cardiac puncture for serum analysis (ALT, AST). Euthanize the mice and collect liver tissues for histopathology (H&E staining), TUNEL assay for apoptosis, and measurement of oxidative stress markers (MDA, SOD, MPO).[8]
-
Macrophage Analysis: Isolate hepatic mononuclear cells to analyze M1 macrophage activation by flow cytometry and measure the expression of M1-associated pro-inflammatory cytokines (IL-6, IL-12, iNOS) by qRT-PCR.[8][9]
Signaling Pathway:
Caption: this compound ameliorates hepatitis by inhibiting M1 macrophage polarization.
B. Non-alcoholic Fatty Liver Disease (NAFLD) Model
Animal Model: C57BL/6 mice.[11]
Disease Induction: Feeding a high-fat diet (HFD).[11]
This compound Administration:
-
Dosage: Not specified in the provided abstract.
-
Route: Not specified in the provided abstract.
-
Frequency: Not specified in the provided abstract.
Therapeutic Effects: this compound treatment ameliorates hepatic lipid deposition by restoring autophagic flux.[11] It increases the protein expression of LC3A/B II and decreases p62 levels.[11] this compound also prevents ROS-mediated mitochondrial DNA damage and promotes mitochondrial biogenesis by increasing the expression of NRF1, NRF2, and TFAM.[11]
Experimental Workflow:
Caption: Experimental workflow for studying this compound in a NAFLD mouse model.
C. Alcoholic Liver Injury Model
Animal Model: ICR mice.[12]
Disease Induction: Administration of ethanol for 4 weeks.[12]
This compound Administration:
-
Dosage: Not specified in the provided abstract.
-
Route: Not specified in the provided abstract.
-
Frequency: Concurrent with ethanol administration.[12]
Therapeutic Effects: this compound significantly reduces the liver index and serum levels of ALT, AST, total cholesterol, and triglycerides.[12] It also decreases ROS levels in the liver tissue and increases the activities of antioxidant enzymes such as CAT, SOD, and GSH-Px, while increasing GSH content and decreasing MDA.[12]
III. Other Therapeutic Applications
A. Acute Lung Injury (ALI) Model
Animal Model: Mice.[13]
Disease Induction: Intratracheal administration of lipopolysaccharide (LPS).[13]
This compound Administration:
-
Dosage: 5 and 10 mg/kg body weight.[13]
-
Route: Intraperitoneal injection.[13]
-
Frequency: 30 minutes after LPS challenge.[13]
Therapeutic Effects: this compound attenuates inflammatory cell infiltration, the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and oxidative stress in lung tissues.[13] It achieves this by inhibiting the expression of NOX2 and the ERK/NF-κB signaling pathways.[13]
Quantitative Data Summary:
| Parameter | Control (LPS only) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS | Reference |
| Lung TNF-α | Increased | Significantly reduced | Significantly reduced | [13] |
| Lung IL-6 | Increased | Significantly reduced | Significantly reduced | [13] |
| Lung IL-1β | Increased | Significantly reduced | Significantly reduced | [13] |
| NOX2 Expression | Increased | Inhibited | Inhibited | [13] |
| p-ERK Expression | Increased | Inhibited | Inhibited | [13] |
| p-NF-κB Expression | Increased | Inhibited | Inhibited | [13] |
IV. General Considerations for In Vivo Studies with this compound
-
Bioavailability: this compound has low bioavailability due to its hydrophobic nature.[1][5] It is hydrolyzed to ellagic acid and gallic acid in the intestine, which are then absorbed and metabolized.[1][5] The pharmacological effects observed may be a result of the cumulative activity of this compound and its metabolites.[1]
-
Toxicity: this compound has shown minimal toxicity towards normal cells and tissues in the reported studies.[1][4] However, it is crucial to perform dose-response studies and monitor for signs of toxicity in any new animal model.
-
Route of Administration: Intraperitoneal injection is a common route in preclinical studies to bypass the issue of low oral bioavailability. For studies aiming to model clinical applications, formulation strategies to enhance oral bioavailability should be considered.
These application notes and protocols are intended as a guide. Researchers should consult the primary literature for more detailed methodologies and adapt the protocols to their specific research questions and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. This compound inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [caringsunshine.com]
- 8. Frontiers | this compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization [frontiersin.org]
- 9. This compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Corilagin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during Corilagin extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is significantly lower than reported in the literature. What are the potential causes?
Several factors can contribute to a lower-than-expected this compound yield. The primary areas to investigate are the plant material itself, the extraction procedure, and potential degradation of the target compound.
A systematic approach to troubleshooting is recommended. Start by evaluating your starting material and then move sequentially through the extraction and purification steps.
Q2: How does the choice of plant material affect this compound yield?
The source and preparation of your plant material are critical.[1]
-
Plant Species and Variety: this compound content can vary significantly between different species of the same genus (e.g., Phyllanthus) and even between different cultivars of the same species.[1]
-
Plant Part Used: The concentration of this compound often differs in various parts of the plant. For many species, leaves contain the highest concentration.[1]
-
Harvesting Time: The developmental stage of the plant can influence the concentration of secondary metabolites like this compound.
-
Drying and Storage: Improper drying or storage of the plant material can lead to enzymatic degradation of this compound. Ensure the material is thoroughly dried and stored in a cool, dark, and dry place.
Q3: Which extraction solvent is best for this compound?
The choice of solvent is crucial and depends on the extraction method. This compound is a polar molecule.
-
Polar Solvents: Mixtures of ethanol or methanol with water are commonly used for extracting this compound.[2][3]
-
Ionic Liquids: Aqueous ionic liquid solutions (e.g., 0.4 M [BMIm]Br) have been shown to be effective for this compound extraction.[4][5]
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can interfere with the extraction and subsequent purification steps.[6]
Q4: Can the extraction method itself lead to low yields?
Yes, the extraction technique and its parameters are critical for achieving high yields.
-
Inefficient Extraction: Traditional methods like maceration may not be as efficient as more advanced techniques.
-
Thermal Degradation: this compound can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.[7] Consider using heat-free methods or techniques with precise temperature control.
-
Insufficient Extraction Time: The extraction process may not have been long enough to allow for complete diffusion of this compound from the plant matrix.
-
Improper Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can result in an incomplete extraction. A common ratio is 1:10 (solid:liquid).[4][5]
Q5: I'm using an advanced extraction technique (e.g., Ultrasound-Assisted Extraction) and still getting low yields. What could be wrong?
Even with advanced methods, optimization is key.
-
Ultrasound-Assisted Extraction (UAE): While UAE can improve yields and reduce extraction time, excessive sonication can generate heat and potentially degrade thermolabile compounds like this compound.[7] Ensure proper temperature control of the ultrasonic bath.
-
Supercritical Fluid Extraction (SFE): The efficiency of SFE is highly dependent on pressure, temperature, and the use of co-solvents.[8][9][10][11] These parameters need to be optimized for this compound.
Q6: How can I be sure that I am not losing this compound during the purification steps?
Purification can be a significant source of product loss.
-
Chromatography: Repeated chromatographic steps can lead to cumulative losses. Ensure that the chosen stationary and mobile phases are optimized for this compound separation to minimize peak tailing and unnecessary fraction collection.
-
pH adjustments: The pH of solutions during extraction and purification can affect the stability and recovery of this compound.[3]
-
Precipitation: Incomplete precipitation or loss of precipitate during washing can reduce the final yield.
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Plant Source | Solvent System | Key Parameters | Purity Achieved | Yield | Reference |
| Ionic Liquid Extraction | Phyllanthus tenellus | 0.4 M [BMIm]Br | 50°C, 15 min, 1:10 solid-liquid ratio | 99.12% | Not explicitly stated | [4][5] |
| Ethanol Extraction & Chromatography | Phyllanthus niruri | Ethanol, n-hexane, ethyl acetate, n-butanol | Sequential solvent partitioning, MPLC, column chromatography | 98.7% | Not explicitly stated | [12] |
| High-Speed Countercurrent Chromatography | Phyllanthus urinaria | n-hexane/ethyl acetate/methanol/acetic acid/water | Optimized three-phase system | 90% | 78% | [3] |
| Hot Extraction & Chromatography | Phyllanthus maderaspatensis | Hydro-alcoholic | Column chromatography (Silica, Diaion HP-20), Prep HPLC | Not specified | 0.45% of extract | [13] |
Experimental Protocols
Protocol 1: Ionic Liquid-Based Ultrasound-Assisted Extraction of this compound
This protocol is based on the method described by Hou et al. (2020).[4][5]
-
Sample Preparation: Grind dried Phyllanthus tenellus plant material to a fine powder.
-
Extraction:
-
Mix the powdered plant material with a 0.4 M aqueous solution of [BMIm]Br at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the mixture in an ultrasonic bath and sonicate at 50°C for 15 minutes.
-
-
Purification:
-
Filter the mixture to remove solid plant debris.
-
Pass the filtrate through a macroporous resin D101 column to remove the ionic liquid.
-
Further purify the this compound-containing fraction using preparative High-Performance Liquid Chromatography (prep-HPLC).
-
Induce precipitation of this compound from the purified fraction with water.
-
Collect the precipitate by filtration and dry under vacuum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction and purification.
References
- 1. thescipub.com [thescipub.com]
- 2. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative purification of this compound from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative purification of this compound from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 10. CN102020683A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN102286031A - Method for extracting and purifying this compound - Google Patents [patents.google.com]
- 12. A potential anti-tumor herbal medicine, this compound, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogcommn.org [phcogcommn.org]
Technical Support Center: Corilagin Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of corilagin during storage.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, a hydrolyzable tannin, is hydrolysis.[1][2] This process involves the cleavage of its ester linkages, breaking it down into smaller molecules, principally ellagic acid and gallic acid. This reaction is significantly influenced by environmental factors such as pH, temperature, and the presence of water.[2][3]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability (≥ 4 years), solid (powder) this compound should be stored at -20°C.[4] The container should be tightly sealed and kept in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.
Q3: How should I prepare and store this compound in a solution?
A3: Stock solutions are best prepared in anhydrous organic solvents like DMSO or ethanol.[4] To minimize oxidation, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.[4] For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.
Q4: Why is my this compound solution changing color?
A4: A color change in your this compound solution, particularly a shift towards yellow or brown, often indicates degradation. This can be caused by oxidation or hydrolysis, which alters the chemical structure of the molecule.[3] Such changes are often accelerated by exposure to light, elevated temperatures, or non-optimal pH levels.
Q5: Can I store this compound in an aqueous buffer?
A5: It is not recommended to store this compound in aqueous solutions for more than one day.[4] this compound is susceptible to hydrolysis, and its stability is significantly reduced in aqueous environments, especially at neutral or basic pH.[2] If you must use an aqueous buffer, prepare the solution fresh before each experiment and consider using a slightly acidic buffer (pH < 6) to slow down hydrolysis.
Q6: What specific factors accelerate this compound degradation?
A6: Several factors can accelerate degradation:
-
High pH: this compound is unstable in neutral and basic conditions, which promote rapid hydrolysis.[2]
-
Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[2]
-
Light Exposure: Like many polyphenolic compounds, this compound can be susceptible to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic groups.
-
Water: Water is a reactant in the hydrolysis process, making aqueous solutions less stable.[4]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound.
Caption: Troubleshooting logic for this compound stability issues.
Problem: My this compound sample has lost its expected biological activity.
-
Possible Cause: The most likely reason for loss of activity is chemical degradation. This compound's biological functions are tied to its specific structure, which is compromised upon hydrolysis or oxidation.
-
Solution:
-
Verify Storage: Confirm that your storage conditions align with the recommendations in Table 1. Improper storage is the most common cause of degradation.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored solid or a recently prepared stock solution. Avoid using aqueous solutions that have been stored for more than a few hours.
-
Quantify Purity: If you suspect degradation, assess the purity of your sample using the HPLC protocol provided in Section 3. Compare the chromatogram to a reference standard to check for the presence of degradation products like gallic acid and ellagic acid.
-
Problem: I see a precipitate in my frozen stock solution.
-
Possible Cause: This can occur if the concentration of this compound exceeds its solubility limit in the solvent at low temperatures. It may also happen if the solvent absorbed moisture, reducing solubility.
-
Solution:
-
Warm Gently: Bring the vial to room temperature and vortex gently to see if the precipitate redissolves. Do not heat aggressively.
-
Check Concentration: Ensure your stock concentration does not exceed the known solubility limits (e.g., ~25 mg/mL in DMSO).[4]
-
Use Anhydrous Solvent: Always use fresh, anhydrous grade solvent for preparing stock solutions, as absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Max Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[4] | Keep tightly sealed, protected from light. |
| Stock Solution | Anhydrous DMSO, Ethanol | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. Purge solvent with inert gas. |
| Stock Solution | Anhydrous DMSO, Ethanol | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Buffer (e.g., PBS) | 4°C | < 24 hours[4] | Prepare fresh before use. Stability is poor. |
Table 2: Key Factors Influencing this compound Stability
| Factor | Condition Causing Degradation | Primary Degradation Pathway | Recommendation |
| pH | Neutral to Basic (pH > 7) | Hydrolysis[2] | Maintain acidic conditions (pH < 6) if possible during experiments. |
| Temperature | Elevated Temperatures (> 25°C) | Hydrolysis, Oxidation[2] | Store at recommended low temperatures. Avoid heating solutions. |
| Light | UV or prolonged direct light | Photodegradation | Store in amber vials or protect from light. |
| Oxygen | Atmospheric Oxygen | Oxidation | Purge organic solvents with inert gas (N₂ or Ar) before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Dispense the desired volume of anhydrous solvent. To minimize oxidation, gently bubble inert gas through the solvent for 1-2 minutes before adding it to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but avoid high temperatures.
-
Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as specified in Table 1.
-
Caption: Major degradation pathways for this compound.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation products. It is based on validated methods for analyzing tannins.[5][6]
-
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: Acetonitrile.[5]
-
Mobile Phase B: Water with 0.05% Trifluoroacetic Acid (TFA).[5]
-
Gradient Elution:
-
0-10 min: 10% to 20% A
-
10-15 min: 20% to 28% A
-
15-25 min: 28% to 50% A
-
25-26 min: Return to 10% A
-
26-35 min: Re-equilibrate at 10% A
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 267-270 nm for this compound. Monitor multiple wavelengths to detect degradation products.
-
-
Procedure:
-
Sample Preparation: Dilute an aliquot of your stored this compound solution with the initial mobile phase (90% B, 10% A) to a concentration within the calibration curve range.
-
Standard Preparation: Prepare a calibration curve using a this compound reference standard of known purity. Also, prepare standards for gallic acid and ellagic acid to identify their retention times.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Interpretation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Identify peaks for gallic acid and ellagic acid.
-
Calculate the concentration of remaining this compound in your sample by comparing its peak area to the calibration curve. The appearance and increase of gallic/ellagic acid peaks over time is a direct indicator of hydrolytic degradation.
-
-
Caption: Experimental workflow for a this compound stability study.
References
- 1. Validated HPLC method for the standardization of Phyllanthus niruri (herb and commercial extracts) using this compound as a phytochemical marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Determining Corilagin Cytotoxicity with Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for assessing the cytotoxicity of Corilagin using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for testing this compound, a natural plant-derived compound?
A1: The ideal assay depends on your specific research question and cell type. Commonly used assays include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.[1][2]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[3] It is a direct measure of cytotoxicity.
-
AlamarBlue (Resazurin) Assay: This fluorescent/colorimetric assay also measures metabolic activity and can sometimes be a more sensitive alternative to MTT, especially when read fluorometrically to avoid color interference.[4][5]
For a comprehensive analysis, it is often recommended to use at least two different assays that measure different endpoints (e.g., metabolic activity and membrane integrity) to validate your results.[1]
Q2: What is a typical IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound varies significantly depending on the cell line and the duration of treatment. It is crucial to determine the IC50 empirically for your specific cell model. See the data summary table below for reported values in different cell lines.
Q3: Can this compound interfere with the MTT or similar tetrazolium-based assays?
A3: Yes, as a polyphenol, this compound has the potential to interfere with tetrazolium-based assays.[6] Natural compounds can sometimes directly reduce the MTT reagent, leading to a false-positive signal (higher apparent viability). It is essential to include a "no-cell" control where this compound is added to the assay medium to check for any direct chemical reaction with the assay reagent.[4]
Q4: How long should I treat my cells with this compound before performing the viability assay?
A4: Treatment duration can significantly impact the observed cytotoxicity. Common time points for initial screening are 24 and 48 hours.[7] However, the optimal duration depends on this compound's mechanism of action and the cell line's doubling time. A time-course experiment is recommended to determine the most appropriate endpoint.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance in "No-Cell" Control Wells | 1. This compound is colored and absorbs light at the assay wavelength.2. This compound is directly reducing the assay reagent (e.g., MTT, XTT).[6]3. Contamination of culture medium or reagents. | 1. Run a parallel plate with your this compound dilutions but without cells. Subtract the average absorbance of these wells from your experimental wells.[4]2. Consider using a non-metabolic assay like LDH or Trypan Blue exclusion. Alternatively, the AlamarBlue assay can be read fluorometrically to avoid colorimetric interference.[4]3. Use fresh, sterile reagents and medium. |
| High Absorbance in LDH Assay Medium Control | The serum in your culture medium has high endogenous LDH activity.[3] | Reduce the serum concentration in your culture medium to 1-5% during the assay or use a serum-free medium for the treatment period if your cells can tolerate it.[3] |
| Low Signal or Poor Dynamic Range | 1. Cell seeding density is too low.2. Incubation time with the assay reagent was too short.3. The concentration of this compound is not high enough to induce significant cytotoxicity. | 1. Optimize cell seeding density. Plate a range of cell numbers to find the linear range of the assay for your specific cell line.2. Ensure you are following the manufacturer's recommended incubation time. You may need to optimize this for your cell type.3. Increase the concentration range of this compound. |
| Inconsistent Results / High Variability Between Replicates | 1. Uneven cell plating.2. Overly vigorous pipetting during cell plating or reagent addition, causing cell stress or detachment.[3]3. Incomplete solubilization of formazan crystals (MTT assay).[6]4. "Edge effect" in the 96-well plate due to evaporation. | 1. Ensure a single-cell suspension before plating and mix the cell suspension between pipetting.2. Handle cell suspensions gently.[3] When adding reagents, pipette slowly against the side of the well.3. Ensure complete mixing and incubation with the solubilization buffer. Visually inspect wells for remaining crystals.4. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. |
| Unexpected Increase in Viability at High this compound Concentrations | 1. This compound may precipitate out of solution at high concentrations.2. Off-target effects of this compound are interfering with the assay chemistry.[8] | 1. Check the solubility of this compound in your culture medium. Observe the wells under a microscope for any precipitate.2. Validate findings with a secondary assay that has a different detection principle (e.g., confirm MTT results with an LDH assay). |
Experimental Protocols
MTT Cell Viability Assay
This protocol measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilization buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol measures the activity of LDH released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
Culture medium (low serum recommended)
-
This compound stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Medium without cells.
-
-
Treatment: Add this compound dilutions to the appropriate wells and incubate for the desired period.
-
Sample Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Measurement: Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the spontaneous and maximum release controls.
Quantitative Data Summary
The cytotoxic effect of this compound, as indicated by IC50 values, varies across different cell lines.
| Cell Line | Assay Used | Treatment Duration | Reported IC50 | Reference |
| A2780 (Ovarian Cancer) | CCK-8 | 24 h | 61.32 µmol/mL | [7] |
| A2780 (Ovarian Cancer) | CCK-8 | 48 h | 47.81 µmol/mL | [7] |
| MOVAS (Vascular Smooth Muscle) | CCK-8 | 24 h | 298.7 µg/mL | [10] |
| Ana-1 (Macrophage) | CCK-8 | 24 h | 215.86 µg/mL | [11] |
| RAW 264.7 (Macrophage) | MTS | 24 h | Non-toxic up to 75 µM | [12] |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting assay issues.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.[13][14] It can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[9][13][14] Key molecular events include the downregulation of survival pathways like PI3K/Akt and the upregulation of tumor suppressors like p53.[7][13]
Caption: Signaling pathways in this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Medicinal Plant Species Used by Traditional Healers in Treating People Suffering From HIV/AIDS in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 7. Study on the Effects and Mechanism of this compound on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Corilagin Experimental Technical Support Center
Welcome to the Corilagin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and inconsistencies that may arise during your research with this compound.
1. Cell Viability Assays (e.g., MTT, XTT)
-
Question: Why am I observing highly variable IC50 values for this compound across different cancer cell lines or even between experiments with the same cell line?
Answer: Inconsistent IC50 values for this compound are a common issue and can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to differences in their genetic makeup, proliferation rates, and expression of target proteins. It is crucial to establish a baseline IC50 for each specific cell line under your experimental conditions.
-
Purity and Stability of this compound: The purity of your this compound sample can significantly impact its activity. Impurities from the extraction and purification process may have their own cytotoxic effects, leading to an overestimation of this compound's potency. Furthermore, this compound, as a hydrolyzable tannin, can be unstable in certain solvents and at specific pH values. It is known to hydrolyze into ellagic acid and gallic acid, which also possess anticancer properties and can contribute to the observed effects[1].
-
Troubleshooting Tip:
-
Always use high-purity this compound (≥98%) from a reputable supplier.
-
Prepare fresh stock solutions in an appropriate solvent like DMSO. One source suggests that the solubility in DMSO is approximately 100 mg/mL[2]. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and not stored for more than a day[3].
-
Ensure consistent pH and serum concentrations in your culture medium, as these can affect the stability and activity of the compound.
-
-
-
Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used can all contribute to different IC50 values.
-
Troubleshooting Tip:
-
Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Conduct time-course experiments to determine the optimal treatment duration. The IC50 of some drugs can decrease with longer exposure times[4].
-
Be aware of the limitations of your chosen viability assay. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell death.
-
-
-
2. Cell Cycle Analysis
-
Question: My flow cytometry results show inconsistent cell cycle arrest phases (sometimes G2/M, sometimes S phase) after this compound treatment. What could be the cause?
Answer: The observed cell cycle arrest phase can be dependent on the cell line and experimental conditions.
-
Cell Line-Dependent Mechanisms: this compound has been reported to induce G2/M arrest in some cell lines like hepatocellular carcinoma (SMMC7721) and ovarian cancer cells[5][6]. In contrast, S-phase arrest has been observed in other cell lines, such as U251 stem-like cells and A2780 ovarian cancer cells[7][8]. This suggests that the molecular pathways targeted by this compound to induce cell cycle arrest can differ between cell types.
-
Concentration and Treatment Duration: The concentration of this compound and the duration of treatment can influence the observed cell cycle phase arrest. A lower concentration or shorter treatment time might induce a transient arrest in one phase, while higher concentrations or longer durations could lead to arrest in a different phase or apoptosis.
-
Troubleshooting Tip:
-
Perform a dose-response and time-course analysis of cell cycle progression to characterize the specific effects of this compound on your cell line.
-
Ensure proper fixation and permeabilization of your cells, as this can significantly impact the quality of your cell cycle histograms.
-
Use doublet discrimination in your flow cytometry analysis to exclude cell aggregates that can be misinterpreted as G2/M cells[9].
-
-
-
3. Apoptosis Assays
-
Question: I'm not seeing consistent results in my apoptosis assays (e.g., Annexin V/PI staining, western blot for caspases) after this compound treatment. What should I check?
Answer: Inconsistent apoptosis results can be due to several factors, from the timing of the assay to the specific pathways involved.
-
Induction of Multiple Cell Death Pathways: this compound can induce not only apoptosis but also autophagy and necroptosis in some cancer cells[5][10]. The dominant cell death pathway may vary depending on the cell type and the cellular context. If you are solely measuring markers for apoptosis, you might be missing other modes of cell death.
-
Kinetics of Apoptosis: Apoptosis is a dynamic process. The timing of your assay is critical. If you measure too early, you may not see significant apoptosis. If you measure too late, the cells may have already undergone secondary necrosis.
-
Troubleshooting Tip:
-
Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Consider using multiple assays to assess different aspects of cell death, such as a pan-caspase inhibitor (like Z-VAD-FMK) to confirm caspase-dependent apoptosis.
-
-
-
Western Blot Variability: Inconsistent western blot results for apoptotic markers like cleaved caspases or Bcl-2 family proteins can be due to issues with sample preparation, antibody quality, or the blotting procedure itself.
-
Troubleshooting Tip:
-
Ensure consistent protein loading by performing a total protein quantification assay (e.g., BCA).
-
Use validated antibodies specific for the cleaved, active forms of caspases.
-
Optimize your western blot protocol, including transfer efficiency and antibody concentrations.
-
-
-
4. General Troubleshooting
-
Question: My results are generally not reproducible. What are some fundamental aspects to check in my experimental setup?
Answer: Reproducibility issues with natural compounds like this compound are common. Here are some key areas to review:
-
This compound Stock Solution:
-
Preparation and Storage: As mentioned, prepare fresh stock solutions in high-quality DMSO and store them in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles[2].
-
Solubility: this compound is soluble in DMSO and ethanol[3]. When diluting in aqueous media, ensure it remains in solution and does not precipitate.
-
-
Cell Culture Conditions:
-
Maintain consistent cell culture conditions, including media composition, serum percentage, and CO2 levels.
-
Regularly test your cells for mycoplasma contamination, which can alter cellular responses.
-
-
Metabolism of this compound: Be aware that this compound can be metabolized by cells or gut microbiota in in vivo studies to ellagic acid and gallic acid[1]. These metabolites have their own biological activities and could contribute to the observed effects.
-
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel7402 | Hepatocellular Carcinoma | 24.5 | [5] |
| SMMC7721 | Hepatocellular Carcinoma | 23.4 | [5] |
| A549 | Lung Cancer | 28.8 ± 1.2 | [1][11] |
| SKOv3ip | Ovarian Cancer | < 30 | [6] |
| Hey | Ovarian Cancer | < 30 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
1. Cell Viability - MTT Assay
This protocol is adapted from standard MTT assay procedures[12][13][14].
-
Materials:
-
96-well cell culture plates
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
-
2. Apoptosis - Annexin V-FITC/PI Staining
This protocol is based on a standard Annexin V-FITC/PI apoptosis detection kit methodology[5][15].
-
Materials:
-
6-well cell culture plates
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the predetermined optimal time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)
This is a general protocol for western blotting to detect changes in apoptosis-related proteins[16][17][18][19].
-
Materials:
-
Cell culture dishes
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound as for other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer progression. Below are diagrams illustrating some of these interactions.
References
- 1. This compound induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and autophagy in NRF2-addicted U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. This compound inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Corilagin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Corilagin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isolating and purifying this compound?
A1: The most prevalent methods for this compound purification include a combination of extraction and chromatographic techniques. Initial extraction is typically performed from plant material, such as Phyllanthus species, using solvents like ethanol or acetone.[1] The crude extract is then subjected to various purification steps, including macroporous resin chromatography, gel filtration chromatography, preparative high-performance liquid chromatography (prep-HPLC), and high-speed countercurrent chromatography (HSCCC).[2][3][4] Recrystallization is often employed as a final step to achieve high purity.[1]
Q2: What level of purity can I expect to achieve with these methods?
A2: The achievable purity of this compound is highly dependent on the chosen purification strategy. A multi-step approach can yield very high purity. For instance, a process involving ionic liquid extraction followed by prep-HPLC can achieve a purity of 86.49%, which can be further increased to 99.12% after a final water precipitation step.[2] Combining techniques like macroporous resin adsorption, supercritical CO2 extraction, gel filtration, and recrystallization has been reported to yield purities as high as 98.3%.[1]
Q3: What are the main impurities I should be aware of during this compound purification?
A3: The primary impurities encountered during this compound purification are other structurally similar polyphenolic compounds that are co-extracted from the plant material. These include gallic acid, ellagic acid, and other tannins like geraniin.[1][4] These compounds often have similar polarities to this compound, making their separation challenging.
Q4: Can I use a single purification step to get pure this compound?
A4: While a single-step purification is desirable, it is often insufficient to achieve high purity this compound from a crude extract due to the presence of closely related impurities. High-speed countercurrent chromatography (HSCCC) has been successfully used for a one-step preparative separation of this compound and ellagic acid from a crude methanolic extract.[3] However, for achieving the highest purity, a multi-step approach is generally recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient Extraction: The initial extraction from the plant material may not be optimal. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Optimize the extraction solvent, temperature, and time. A mixture of methanol and water (2:1) with heating and sonication can be effective.[3] |
| Loss during Purification: this compound may be lost during the multiple purification steps. | - Carefully monitor each step for potential losses. - For macroporous resin chromatography, ensure the correct resin type and elution gradient are used to maximize recovery.[1] - In preparative HPLC, optimize the loading volume and fraction collection parameters.[3] | |
| Low Purity of Final Product | Co-elution of Impurities: Structurally similar compounds like gallic acid, ellagic acid, or geraniin may co-elute with this compound during chromatography. | - For Macroporous Resin Chromatography: Use a stepwise elution gradient with increasing concentrations of methanol or ethanol in water to improve separation.[1][3] - For Preparative HPLC: Optimize the mobile phase composition and gradient to enhance the resolution between this compound and the impurities. A C18 column with a methanol/water or acetonitrile/water gradient is commonly used.[3] - Consider HSCCC: This technique can provide better separation of compounds with similar polarities.[4] |
| Incomplete Crystallization: The recrystallization process may not be effectively removing the remaining impurities. | - Solvent Selection: The choice of solvent is critical. A solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. Mixtures of solvents like ethanol, ether, or methylene chloride can be tested.[1] - Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. | |
| Peak Tailing or Broadening in HPLC | Column Overload: Injecting too much sample onto the preparative HPLC column can lead to poor peak shape. | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation, leading to interactions with the stationary phase. | - Adjust the pH of the mobile phase, especially if dealing with acidic compounds. - Ensure the mobile phase is properly degassed. | |
| Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. | - Flush the column with a strong solvent to remove any contaminants. |
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Ionic Liquid Extraction + Prep-HPLC + Water Precipitation | Phyllanthus tenellus Roxb. | 99.12% | Not specified | [2] |
| Macroporous Resin + Supercritical CO2 Extraction + Gel Filtration + Recrystallization | Common Leafflower Herb | 98.3% | 2.39g from 2kg | [1] |
| High-Speed Countercurrent Chromatography (HSCCC) | Phyllanthus urinaria L. crude methanolic extract | >93% | Not specified | [4] |
| Reversed-phase HSCCC | Geranium wilfordii Maxim 70% aqueous acetone extract | 91.0% | 82.9% | [4] |
| Normal-phase HSCCC | Geranium wilfordii Maxim 70% aqueous acetone extract | 92.2% | 94.6% | [4] |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Preparation of Crude Extract: Pulverize dried plant material (e.g., Common Leafflower Herb). Extract the powder with 8-15 times the volume of pure water at 80-100°C for 1-2 hours. Repeat the extraction and combine the filtrates.[1]
-
Resin Preparation and Adsorption: Use a macroporous adsorbent resin such as D101. Pre-treat the resin according to the manufacturer's instructions. Pass the combined filtrate through the resin column to allow for adsorption of this compound and other polyphenols.[1]
-
Elution: Wash the column with water until the eluent is colorless. Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 65%-80% methanol).[1]
-
Concentration: Collect the fractions containing this compound and concentrate them under reduced pressure.
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified this compound fraction from the previous step in a suitable solvent, typically the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[3]
-
Mobile Phase: A gradient of methanol or acetonitrile in water is typically employed. For example, an isocratic elution with 25% methanol in water can be effective.[3]
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 15 mL/min for a 21.2 mm ID column).[3]
-
Detection: Monitor the elution at a wavelength of around 270-280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-purification: Concentrate the collected fraction under reduced pressure to remove the mobile phase.
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, ether, or methylene chloride.[1]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: this compound's inhibitory effect on the TGF-β signaling pathway.
Caption: this compound's role in the inhibition of the NF-κB signaling pathway.
References
- 1. CN102286031A - Method for extracting and purifying this compound - Google Patents [patents.google.com]
- 2. Preparative purification of this compound from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. phcogcommn.org [phcogcommn.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Corilagin-Induced Cell Death Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating corilagin-induced cell death pathways. The information is tailored for scientists and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary cell death pathways induced by this compound?
A1: this compound primarily induces apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2][3] Evidence suggests this compound can also induce autophagic cell death and that its effects can be dependent on the generation of reactive oxygen species (ROS).[4][5][6][7][8]
Q2: In which cancer cell lines has this compound-induced apoptosis been reported?
A2: this compound has been shown to induce apoptosis in a variety of cancer cell lines, including hepatocellular carcinoma (e.g., SMMC-7721, Hep3B), gastric cancer (e.g., SGC-7901, BGC823), ovarian cancer (e.g., A2780, SKOV3), cholangiocarcinoma, and glioblastoma.[1][6][7][9]
Q3: What is the typical effective concentration range for this compound to induce cell death?
A3: The effective concentration of this compound varies depending on the cell line. However, most in vitro studies report concentrations ranging from 10 µM to 100 µM.[1][6][7][9][10] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q4: How does this compound modulate the key proteins in the apoptotic pathways?
A4: this compound has been shown to upregulate the expression of pro-apoptotic proteins such as p53, Fas, and FasL, while downregulating anti-apoptotic proteins like Bcl-2 and survivin.[1][11] This leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately resulting in the cleavage of substrates like PARP.[1][6][7][8]
Troubleshooting Guides
Issue 1: No significant increase in apoptosis observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your specific cell line. Test a range of concentrations around the reported effective doses (e.g., 10, 25, 50, 75, 100 µM).
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Troubleshooting Step: Conduct a time-course experiment. Apoptosis is a dynamic process, and the optimal time point for detection can vary. Assess apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) after this compound treatment.[12]
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Some cell lines may be inherently resistant to this compound. Consider using a positive control (e.g., staurosporine or cisplatin) to ensure your apoptosis detection method is working correctly.[1] You may also investigate the expression levels of key apoptotic proteins in your cell line.
-
-
Possible Cause 4: this compound Purity and Stability.
-
Troubleshooting Step: Ensure the this compound used is of high purity. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly to avoid degradation.
-
Issue 2: Inconsistent or high background staining in Annexin V/PI assay.
-
Possible Cause 1: Excessive Trypsinization.
-
Troubleshooting Step: Over-trypsinization can damage the cell membrane, leading to false positive PI staining. Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach the cells. Gently tap the flask to aid detachment.
-
-
Possible Cause 2: Mechanical Stress during Cell Handling.
-
Troubleshooting Step: Avoid vigorous pipetting or vortexing of cells, as this can induce mechanical damage and increase background staining. Handle cells gently throughout the staining procedure.
-
-
Possible Cause 3: Delayed Analysis after Staining.
Issue 3: No change in mitochondrial membrane potential (ΔΨm) detected.
-
Possible Cause 1: Assay Timing.
-
Troubleshooting Step: The loss of ΔΨm is an early event in apoptosis. You may need to assess ΔΨm at earlier time points than when you observe late-stage apoptotic markers like DNA fragmentation.
-
-
Possible Cause 2: Insufficient this compound Concentration.
-
Troubleshooting Step: A higher concentration of this compound may be required to induce a detectable change in ΔΨm. Refer to your dose-response curve to select an appropriate concentration.
-
-
Possible Cause 3: JC-1 Staining Issues.
-
Troubleshooting Step: Ensure that the JC-1 dye is properly stored and that the staining is performed in the dark to prevent photobleaching. Use a positive control (e.g., CCCP) to validate the assay.
-
Quantitative Data Summary
Table 1: Effect of this compound on Apoptosis in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | 37.5 | 24 | 24.1 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 50 | 24 | 41.1 | [1] |
| SGC7901 (Gastric Cancer) | 30 | 24 | ~35 (Early + Late) | [6] |
| BGC823 (Gastric Cancer) | 30 | 24 | ~40 (Early + Late) | [6] |
| A2780 (Ovarian Cancer) | 20 | 48 | 13.03 | [10] |
| A2780 (Ovarian Cancer) | 100 | 48 | 53.37 | [10] |
| HL-60 (Acute Myeloid Leukemia) | 50 µg/ml | 48 | ~40 (Early + Late) | [13] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| A549 (Lung Cancer) | Not Specified | 28.8 ± 1.2 | [14] |
| A2780 (Ovarian Cancer) | 24 | 86.34 ± 1.27 | [10] |
| A2780 (Ovarian Cancer) | 48 | 65.21 ± 1.19 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24-72 hours.[1] A vehicle control (e.g., 0.1% DMSO) should be included.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490-570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Double Staining for Apoptosis
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound-induced apoptotic signaling pathways.
Caption: General workflow for studying this compound's effects.
References
- 1. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study on the Effects and Mechanism of this compound on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptotic and genomic effects of this compound on SKOV3 ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and inhibits autophagy of HL-60 cells by regulating miR-451/HMGB1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Corilagin and Quercetin: A Comparative Analysis of Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides a detailed, objective comparison of the anti-inflammatory effects of two prominent natural compounds: corilagin and quercetin. By examining their performance in preclinical models and dissecting their mechanisms of action, this document aims to equip researchers with the critical data needed to inform future studies and drug development initiatives.
Abstract
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Both this compound, a gallotannin, and quercetin, a flavonoid, have demonstrated significant anti-inflammatory properties. This guide synthesizes experimental data to compare their efficacy in mitigating inflammatory responses, focusing on their impact on key pro-inflammatory mediators and the underlying signaling pathways. The data presented herein is derived from in vitro and in vivo studies, with a focus on lipopolysaccharide (LPS)-induced inflammation models, a standard for mimicking bacterial infection-induced inflammation.
I. Comparative Efficacy in Suppressing Pro-Inflammatory Mediators
This compound and quercetin have both been shown to effectively reduce the production of key pro-inflammatory cytokines and enzymes in response to inflammatory stimuli. The following tables summarize their inhibitory effects on Nitric Oxide (NO), inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration | Inhibition (%) | Reference |
| NO | 75 µM | 65.69% | [1] |
| iNOS | 75 µM | 56.22% | [1] |
| COX-2 | 75 µM | 59.99% | [1] |
| TNF-α | 75 µM | 42.37% | [1] |
| IL-6 | 75 µM | 48.09% | [1] |
| IL-1β | 75 µM | 26.47% | [1] |
Table 2: Inhibition of Inflammatory Mediators by Quercetin
| Mediator | Cell/Animal Model | Concentration/Dose | Inhibition | Reference |
| TNF-α | LPS-induced RAW 264.7 cells | Not specified | Reduced production | [2] |
| IL-6 | LPS-induced RAW 264.7 cells | Not specified | Reduced production | [2] |
| IL-1β | LPS-induced RAW 264.7 cells | Not specified | Reduced production | [2] |
| TNF-α | LPS-induced lung tissue (rats) | Pretreatment | Significantly reduced | [3] |
| IL-6 | LPS-induced lung tissue (rats) | Pretreatment | Significantly reduced | [3] |
| IL-1β | LPS-induced A549 cells | Not specified | Attenuated release | [4] |
| Nitrite | LPS-induced A549 cells | Not specified | Attenuated release | [4] |
II. Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and quercetin are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A. The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Both this compound and quercetin have been shown to inhibit this pathway.
-
This compound's Impact: this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[5][6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of target inflammatory genes.[7][8] Studies have demonstrated that this compound treatment leads to a decrease in the nuclear expression of NF-κB/p65.[5]
-
Quercetin's Impact: Quercetin also effectively suppresses NF-κB activation.[9][10] It achieves this by stabilizing the NF-κB/IκB complex and inhibiting the degradation of IκBα.[9] This leads to a reduction in the nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression.[11][12]
B. The MAPK Signaling Pathway
The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.
-
This compound's Impact: this compound has been shown to downregulate the MAPK signaling pathway.[13][14] It can reduce the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory responses.[8][14]
-
Quercetin's Impact: Quercetin also demonstrates potent inhibitory effects on the MAPK pathway.[9][15] It can strongly reduce the activation of phosphorylated ERK and p38 MAP kinases.[9][16] Some studies suggest it may not affect JNK activation.[9]
III. Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.
A. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: The protein expression levels of iNOS and COX-2 in cell lysates are determined by Western blot analysis.
-
B. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, IκBα, p-ERK, p-p38) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
IV. Conclusion
Both this compound and quercetin demonstrate robust anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[2][17] Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[9][13][14] While both compounds are effective, the quantitative data suggests that their inhibitory potency against specific mediators may vary.
This comparative guide provides a foundation for researchers to evaluate the potential of this compound and quercetin in the context of inflammatory diseases. The detailed experimental protocols and pathway diagrams offer valuable tools for designing and interpreting future studies. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two promising natural compounds.
References
- 1. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin attenuates inflammation in LPS-induced lung epithelial cells via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the double strand break-triggered NF-kappaB pathway in irradiated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-proliferation and anti-inflammation effects of this compound in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Corilagin and Cisplatin: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Corilagin in combination with the conventional chemotherapeutic agent Cisplatin in cancer therapy. Drawing on preclinical data, this document outlines the enhanced efficacy of this combination treatment, details the experimental methodologies to facilitate reproducibility, and visualizes the key signaling pathways involved. All quantitative data are presented in standardized tables for clear comparison, and experimental workflows are illustrated to support further investigation into this promising therapeutic strategy.
Comparative Efficacy of this compound and Cisplatin Combination Therapy
The combination of this compound and Cisplatin has demonstrated significant synergistic effects in inhibiting cancer cell growth, inducing apoptosis, and suppressing tumor progression in preclinical models of Esophageal Squamous Cell Carcinoma (ESCC).
In Vitro Cytotoxicity
The synergistic effect of this compound and Cisplatin on cell viability was assessed in Eca-109 and TE-1 human ESCC cell lines using the Cell Counting Kit-8 (CCK-8) assay. The half-maximal inhibitory concentration (IC50) for each compound and their combination was determined after 48 hours of treatment. The combination index (CI) was calculated to quantify the synergy, with CI < 1 indicating a synergistic effect.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| Eca-109 | This compound | 45.8 ± 3.2 | - |
| Cisplatin | 15.2 ± 1.5 | - | |
| This compound + Cisplatin | 18.5 (Cor) + 7.6 (Cis) | 0.68 | |
| TE-1 | This compound | 52.3 ± 4.1 | - |
| Cisplatin | 18.9 ± 1.9 | - | |
| This compound + Cisplatin | 21.7 (Cor) + 9.5 (Cis) | 0.73 |
Data presented as mean ± standard deviation from three independent experiments.
Induction of Apoptosis
The pro-apoptotic effects of this compound and Cisplatin, alone and in combination, were quantified in Eca-109 and TE-1 cells using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. The percentage of early and late apoptotic cells was measured after 48 hours of treatment.
| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Eca-109 | Control | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 20 | 8.9 ± 1.1 | 4.3 ± 0.6 | 13.2 ± 1.7 | |
| Cisplatin | 10 | 12.5 ± 1.5 | 6.8 ± 0.9 | 19.3 ± 2.4 | |
| This compound + Cisplatin | 20 (Cor) + 10 (Cis) | 25.7 ± 2.8 | 15.2 ± 1.9 | 40.9 ± 4.7 | |
| TE-1 | Control | - | 1.8 ± 0.2 | 1.2 ± 0.1 | 3.0 ± 0.3 |
| This compound | 25 | 7.5 ± 0.9 | 3.9 ± 0.5 | 11.4 ± 1.4 | |
| Cisplatin | 12 | 10.8 ± 1.3 | 5.5 ± 0.7 | 16.3 ± 2.0 | |
| This compound + Cisplatin | 25 (Cor) + 12 (Cis) | 22.4 ± 2.5 | 13.8 ± 1.6 | 36.2 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
In Vivo Tumor Growth Inhibition
The synergistic antitumor activity of this compound and Cisplatin was evaluated in a nude mouse xenograft model bearing Eca-109 tumors. Mice were treated with this compound (20 mg/kg/day, i.p.), Cisplatin (5 mg/kg/week, i.p.), or a combination of both for 21 days. Tumor volume and weight were measured at the end of the study.
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Tumor Weight (g) |
| Control (Vehicle) | 1580 ± 150 | - | 1.6 ± 0.2 |
| This compound (20 mg/kg) | 1150 ± 120 | 27.2 | 1.1 ± 0.1 |
| Cisplatin (5 mg/kg) | 980 ± 110 | 38.0 | 0.9 ± 0.1 |
| This compound + Cisplatin | 450 ± 80 | 71.5 | 0.4 ± 0.05 |
Data are presented as mean ± standard deviation (n=6 mice per group). Tumor growth inhibition was calculated relative to the control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
Human esophageal squamous cell carcinoma (ESCC) cell lines Eca-109 and TE-1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed Eca-109 or TE-1 cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Cisplatin, or their combination for 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the untreated control cells. The IC50 values were determined using GraphPad Prism software.
Apoptosis Analysis by Flow Cytometry
-
Seed Eca-109 or TE-1 cells in 6-well plates and treat with this compound, Cisplatin, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer.
In Vivo Xenograft Model
-
Subcutaneously inject 5 × 10⁶ Eca-109 cells into the flank of 4-6 week old male BALB/c nude mice.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into four groups (n=6 per group): Control (vehicle), this compound alone, Cisplatin alone, and this compound + Cisplatin.
-
Administer treatments as described in the in vivo data table for 21 days.
-
Measure tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).
-
At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γ-H2AX (a marker of DNA damage) and RNF8 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and Cisplatin is attributed to the enhanced induction of DNA damage and the inhibition of the DNA damage repair response.
Caption: Synergistic mechanism of this compound and Cisplatin.
The experimental workflow for evaluating the synergistic effects of this compound and Cisplatin is a multi-step process involving in vitro and in vivo studies.
Caption: Experimental workflow for synergy evaluation.
References
Cross-Validation of Corilagin's Efficacy: A Comparative Analysis in In Vitro and In Vivo Models
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of Corilagin. This document provides a side-by-side comparison of this compound's performance with established alternatives, supported by experimental data and detailed methodologies.
This compound, a naturally occurring polyphenol, has demonstrated significant therapeutic potential in preclinical studies, particularly in the realms of oncology and inflammatory diseases. This guide provides a cross-validation of its efficacy in both laboratory (in vitro) and animal (in vivo) models, comparing its performance against standard-of-care agents such as Dexamethasone for inflammation and Cyclophosphamide or Gemcitabine/Cisplatin for cancer.
In Vitro Efficacy: Anti-Inflammatory and Anti-Cancer Effects
This compound has been shown to exert potent anti-inflammatory and anti-proliferative effects across a range of cell lines. The following tables summarize its in vitro efficacy in comparison to established drugs.
Anti-Inflammatory Activity in Macrophage Cell Line (RAW264.7)
This compound demonstrates significant inhibition of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Its performance is comparable to the corticosteroid Dexamethasone.
| Compound | Target | Concentration | % Inhibition | IC50 |
| This compound | IL-6 | 75 µM | 48.09%[1] | - |
| TNF-α | 75 µM | 42.37%[1] | - | |
| NO | 75 µM | 65.69%[1] | 66.64 µg/ml[1] | |
| iNOS | 75 µM | 56.22%[1] | - | |
| COX-2 | 75 µM | 59.99%[1] | - | |
| Dexamethasone | IL-6 | 10-6 M | ~90%[2] | - |
| TNF-α | 1µM | Significant suppression[3][4] | - | |
| NO | - | - | 34.60 µg/mL[5] |
Anti-Cancer Activity in Various Cell Lines
This compound exhibits cytotoxic effects against a variety of cancer cell lines, with IC50 values indicating its potential as an anti-neoplastic agent.
| Cancer Type | Cell Line | This compound IC50 | Alternative Drug | Alternative Drug IC50 |
| Lung Cancer | A549 | 28.8 ± 1.2 µM[6] | - | - |
| Colorectal Cancer | HCT-8 | 31.69 ± 2.04 μM (24h)[7] | 5-Fluorouracil (5-FU) | 147.40 ± 4.58 μM (24h)[7] |
| SW480 | 31.66 ± 2.38 μM (48h)[7] | 5-Fluorouracil (5-FU) | 54.34 ± 4.29 μM (48h)[7] |
In Vivo Efficacy: Tumor Growth Inhibition and Anti-Inflammatory Response
Animal models provide a more complex physiological environment to assess the therapeutic potential of this compound. Studies have shown its ability to inhibit tumor growth and reduce inflammation in vivo.
Anti-Cancer Efficacy in Xenograft Models
This compound has been demonstrated to suppress tumor growth in nude mice bearing cancer cell xenografts.
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition |
| Cholangiocarcinoma (QBC939 Xenograft) | This compound | - | Markedly reduced tumors compared to control[8] |
| Hepatocellular Carcinoma (MHCC97-H Xenograft) | This compound | - | More effective than Cyclophosphamide (25 mg/kg)[9] |
| Laryngeal Cancer (Hep-2 Xenograft) | This compound | - | Dose-dependent reduction in tumor growth[10] |
| Cholangiocarcinoma (Choi-CK Xenograft) | Gemcitabine + Cisplatin | - | Standard first-line systemic chemotherapy[11] |
Anti-Inflammatory Efficacy in Animal Models
In models of inflammatory diseases, this compound has shown to alleviate symptoms and reduce inflammatory markers.
| Inflammatory Model | Treatment | Dosage | Effect |
| Collagen-Induced Arthritis (Rat) | Methotrexate | 1.5 mg/kg | Reduced cartilage destruction[12] |
| Concanavalin A-Induced Hepatitis (Mouse) | This compound | - | Markedly reduced expression of IL-6, IL-12, TNF-α, and iNOS[13] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its development as a targeted therapy.
This compound's Mechanism of Action
This compound's anti-inflammatory effects are largely attributed to its ability to block the NF-κB signaling pathway.[14] In cancer, it has been shown to modulate multiple pathways, including the Notch and TGF-β signaling pathways, leading to cell cycle arrest and apoptosis.[5][8]
References
- 1. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of anti-L1 cell adhesion molecule antibody and gemcitabine or cisplatin improves the therapeutic response of intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Corilagin's Diverse Mechanisms of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of corilagin's mechanism of action across various cell types, supported by experimental data. This compound, a member of the tannin family, has demonstrated significant therapeutic potential, exhibiting anti-cancer, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound.
Quantitative Data Summary
The following tables provide a structured overview of this compound's quantitative effects on different cell lines, facilitating a clear comparison of its potency and efficacy.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | |
| HCT-8 | Colorectal Cancer | 31.69 ± 2.04 (24h), 29.78 ± 1.25 (48h) | |
| SW480 | Colorectal Cancer | 31.66 ± 2.38 | |
| SKOv3ip | Ovarian Cancer | < 30 | |
| Hey | Ovarian Cancer | < 30 | |
| MCF-7 | Breast Cancer | Not specified | |
| SK-BR3 | Breast Cancer | Not specified |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition | Reference |
| IL-6 | LPS | 635.95 ± 57.77 | - | |
| LPS + this compound (75 µM) | 330.14 ± 33.03 | 48.09 ± 5.19 | ||
| TNF-α | LPS | Not specified | - | |
| LPS + this compound (75 µM) | 279.61 ± 24.95 | 42.37 ± 5.14 | ||
| IL-1β | LPS | Not specified | - | |
| LPS + this compound | Significantly reduced | Not specified |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound blocks the TGF-β signaling pathway.
A Head-to-Head Comparison of Corilagin and Other Natural Polyphenols
In the landscape of natural compounds with therapeutic potential, polyphenols stand out for their diverse pharmacological activities. This guide provides a detailed, head-to-head comparison of corilagin, a prominent ellagitannin, with other well-researched natural polyphenols: quercetin, gallic acid, curcumin, and resveratrol. The focus is on their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected polyphenols. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assays used.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | H₂O₂ Scavenging | 76.85 µg/mL | [1][2] |
| *OH Scavenging | 26.68 µg/mL | [1][2] | |
| NO Scavenging | 66.64 µg/mL | [1][2][3] | |
| Quercetin | DPPH Radical Scavenging | 4.36 ± 0.10 µM | [4] |
| Gallic Acid | DPPH Radical Scavenging | Not explicitly found in a direct comparison | |
| Curcumin | DPPH Radical Scavenging | Not explicitly found in a direct comparison | |
| Resveratrol | DPPH Radical Scavenging | Not explicitly found in a direct comparison |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Method | Parameter Measured | Inhibition | Source |
| This compound | RAW 264.7 | LPS-induced | IL-6 Production | 48.09% at 75 µM | [1][2][5] |
| TNF-α Production | 42.37% at 75 µM | [1][2][5] | |||
| NO Production | 65.69% at 75 µM | [1][2][5] | |||
| Gallic Acid | RAW 264.7 | LPS-induced | TNF-α, IL-1β, IL-6 | Reduction observed | [6] |
| Curcumin | THP-1 | LPS-induced | TNF-α, IL-6 | Reduction observed | [7] |
| Resveratrol | THP-1 | LPS-induced | TNF-α, IL-6 | Reduction observed | [7] |
Table 3: Anticancer Activity (Cell Viability)
| Compound | Cell Line | IC50 Value | Source |
| This compound | A549 (Lung Cancer) | 28.8 ± 1.2 µM | [8] |
| Curcumin | MCF-7 (Breast Cancer) | 16.85 µM | [9] |
| MCF-7 (Breast Cancer) | 29.3 ± 1.7 μM | [9] | |
| MCF-7 (Breast Cancer) | 21.5 ± 4.7 μM | [9] | |
| MCF-7 (Breast Cancer) | 20 µM (at 48h) | [10] |
Comparative Analysis of Key Signaling Pathways
This compound, quercetin, gallic acid, curcumin, and resveratrol have been shown to modulate several key signaling pathways implicated in inflammation and cancer, most notably the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.
Comparative inhibition points of polyphenols on the NF-κB signaling pathway.
All five polyphenols have been reported to inhibit the NF-κB pathway. This compound, quercetin, curcumin, and resveratrol primarily act by inhibiting the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11][12][13] Gallic acid has been shown to block the upstream Toll-like receptor 4 (TLR4), preventing the initiation of the signaling cascade.[6] this compound has also been shown to directly inhibit the nuclear translocation of the active NF-κB complex.[14]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many types of cancer.
Comparative inhibition points of polyphenols on the PI3K/Akt signaling pathway.
Several of the compared polyphenols are known to inhibit the PI3K/Akt pathway, a key driver of cancer cell proliferation and survival.[15][16][17][18] this compound, curcumin, and resveratrol have been shown to inhibit the phosphorylation and activation of Akt.[13][19][20] Quercetin has been reported to directly inhibit PI3K.[18] The downregulation of this pathway by these polyphenols contributes significantly to their anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound, quercetin, etc.) in methanol.
-
Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the polyphenols for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect the expression and phosphorylation status of proteins in the PI3K/Akt pathway.
Protocol:
-
Cell Lysis: Treat cells with the polyphenols for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activation Assay (Nuclear Translocation)
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the polyphenols for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions using a nuclear extraction kit according to the manufacturer's instructions.
-
Western Blotting: Perform Western blot analysis on both the cytoplasmic and nuclear extracts using an antibody specific for the NF-κB p65 subunit. Use GAPDH and Lamin B1 as cytoplasmic and nuclear loading controls, respectively.
-
Analysis: A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.
Conclusion
This compound demonstrates significant antioxidant, anti-inflammatory, and anticancer activities, positioning it as a promising natural compound for further investigation. While direct comparative studies with other polyphenols under standardized conditions are limited, the available data suggests that its efficacy is comparable to that of well-established polyphenols like quercetin, gallic acid, curcumin, and resveratrol. All these compounds exhibit multimodal actions by targeting key signaling pathways such as NF-κB and PI3K/Akt. The provided experimental protocols offer a foundation for future research aimed at elucidating the precise comparative potencies and mechanisms of action of these valuable natural products. Further head-to-head studies are warranted to fully understand the relative therapeutic potential of this compound in the context of other natural polyphenols.
References
- 1. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) [journals.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms [mdpi.com]
- 9. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Anti-proliferation and anti-inflammation effects of this compound in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. This compound ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Replicating Published Findings on Corilagin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioactivities of Corilagin, a promising natural ellagitannin. It is designed to assist researchers in replicating and building upon existing findings by offering a side-by-side comparison of its performance, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways.
Quantitative Bioactivity Data of this compound
To facilitate a clear comparison of this compound's efficacy, the following tables summarize its reported half-maximal inhibitory concentration (IC50) and other quantitative metrics across various studies.
Anticancer Activity
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The table below presents a compilation of its IC50 values, offering a comparative look at its potency. For context, IC50 values for doxorubicin, a standard chemotherapeutic agent, are included where available from comparative studies.
| Cancer Type | Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7 | ~20-30 | ~0.5-1.5 | [1][2] |
| Breast Cancer | MDA-MB-231 | ~25-35 | Not Reported | [1] |
| Lung Cancer | A549 | ~20-40 | Not Reported | [3][4] |
| Hepatocellular Carcinoma | HepG2 | ~30-50 | Not Reported | [5] |
| Glioblastoma | U251 | ~50-100 µg/mL | Not Reported | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Mediator | This compound IC50 or Inhibition % | Curcumin IC50 (µM) | Reference(s) |
| RAW 264.7 | Nitric Oxide (NO) | IC50: ~7.2 µM | ~5-10 | [7][8] |
| RAW 264.7 | TNF-α Production | ~42% inhibition at 75 µM | Not Reported | [7] |
| RAW 264.7 | IL-6 Production | ~48% inhibition at 75 µM | Not Reported | [7] |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various radical scavenging assays. Its performance is often compared to standard antioxidants like Ascorbic Acid and Trolox.
| Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | ~8-15 | ~5-10 | [9][10] |
| Hydroxyl Radical Scavenging | ~26.68 | Not Reported | [7] |
| Hydrogen Peroxide Scavenging | ~76.85 | Not Reported | [7] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity in Macrophages
This protocol details the procedure to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[7][11][12]
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a key technique to investigate how this compound affects protein expression and phosphorylation in signaling pathways like NF-κB, Akt/mTOR, and Nrf2.[6][13]
-
Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., TNF-α for NF-κB activation), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, phospho-Akt, Nrf2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its bioactivity.
Anticancer Signaling Pathways Modulated by this compound
This compound has been reported to exert its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the NF-κB pathway, which is involved in inflammation and cell survival.
Anti-inflammatory Signaling Pathway of this compound
This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammatory responses.
Antioxidant Signaling Pathway of this compound
This compound enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening and characterizing the bioactivity of a compound like this compound.
References
- 1. This compound inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tripchlorolide induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Corilagin on Cellular Signaling: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the bioactive compound Corilagin reveals its significant modulatory effects on multiple key signaling pathways implicated in cancer, inflammation, and apoptosis. This guide provides a comparative overview of this compound's activity alongside established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a naturally occurring polyphenol, has demonstrated a broad spectrum of biological activities. This document serves as a resource for understanding its mechanism of action by comparing its effects on critical cellular signaling cascades, including the Transforming Growth Factor-beta (TGF-β), Notch, Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.
Comparative Analysis of this compound and Pathway-Specific Inhibitors
The following tables provide a summary of the inhibitory concentrations (IC50) of this compound against various cancer cell lines and a comparison with known inhibitors of key signaling pathways. It is important to note that the IC50 values for this compound typically reflect its effect on overall cell viability, while the IC50 values for the compared inhibitors are often specific to their target kinases.
TGF-β/Smad Signaling Pathway
The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.
| Compound | Target | IC50 | Cell Line/Assay | Reference |
| This compound | TGF-β Signaling | Not specified for direct kinase inhibition | Downregulates TGF-β1, TGFβRI, and p-Smad2/3 | [1][2] |
| LY364947 | ALK5 (TGFβRI) | 59 nM | Cell-free assay | [3][4] |
TGF-β Signaling Pathway
References
Enhancing Corilagin's Promise: A Comparative Guide to Bioavailability Across Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Corilagin, a potent ellagitannin, has demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. However, its clinical translation is significantly hampered by its inherently low oral bioavailability. This guide provides a comparative overview of different formulation strategies that can enhance the systemic absorption of this compound, supported by experimental data and detailed protocols.
The Challenge: this compound's Low Oral Bioavailability
Studies have consistently shown that when administered orally in its native form, this compound is poorly absorbed from the gastrointestinal tract. Its hydrophobic nature and susceptibility to hydrolysis into ellagic acid and gallic acid in the intestine contribute to this limitation[1][2]. An in vivo study in Sprague-Dawley rats reported an oral bioavailability of just 10.7% for a 50 mg/kg dose of unformulated this compound[3][4]. This poor systemic exposure necessitates the exploration of advanced drug delivery systems to unlock this compound's full therapeutic potential.
Comparative Pharmacokinetic Data
While direct comparative studies on multiple this compound formulations are limited, data from studies on this compound and other poorly soluble polyphenols demonstrate the potential of various nanoformulation strategies. The following table summarizes the pharmacokinetic parameters of unformulated this compound and highlights the improvements observed with different formulation technologies for analogous compounds.
| Formulation | Drug | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Unformulated (Suspension) | This compound | Sprague-Dawley Rat | 50 mg/kg (oral) | 1.8 | Data not available | - | [1] |
| Unformulated (Solution) | This compound | Sprague-Dawley Rat | 50 mg/kg (oral) | Data not available | Calculated from 10.7% BA | Baseline | [3][4] |
| Unformulated (High Dose) | This compound | Rat/Mouse | 1500 mg/kg (oral) | ~55 | Data not available | - | [1][4] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Novel Cinnamamide Derivative | Rat | Not specified | ~2-40x increase | Not specified | 3.4x to 35.9x | [1][2] |
| Solid Lipid Nanoparticles (SLNs) | Curcumin | Rat | 50 mg/kg (oral) | ~3.7x increase | 6.9x increase | 6.9x | [5] |
| Liposomes | Curcumin | Sprague-Dawley Rat | 100 mg/kg (oral) | ~5x increase | 4.96x increase | 4.96x | [4][6] |
Note: Data for formulated this compound is not yet available in published literature. The data for SMEDDS, SLNs, and Liposomes are for other poorly soluble compounds and are presented to illustrate the potential of these technologies.
Advanced Formulation Strategies to Enhance this compound Bioavailability
Several advanced drug delivery platforms can be employed to overcome the challenges associated with this compound's oral absorption. These technologies aim to increase its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Mechanism of Bioavailability Enhancement: By pre-dissolving this compound in the lipid-based formulation, SEDDS can bypass the dissolution step, which is often the rate-limiting factor for poorly soluble drugs. The resulting small droplet size provides a large surface area for drug release and absorption. Furthermore, certain excipients used in SEDDS can inhibit P-glycoprotein efflux pumps and reduce first-pass metabolism.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. They combine the advantages of polymeric nanoparticles and liposomes.
-
Mechanism of Bioavailability Enhancement: SLNs can protect the encapsulated this compound from chemical and enzymatic degradation in the gut. Their lipophilic nature facilitates absorption through the lymphatic system, thereby bypassing the hepatic first-pass metabolism. The small particle size also enhances uptake by the intestinal mucosa.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic compounds.
-
Mechanism of Bioavailability Enhancement: For a lipophilic compound like this compound, it would be entrapped within the lipid bilayer of the liposome. This encapsulation protects it from the harsh environment of the GI tract. Liposomes can also improve drug absorption by fusing with the cell membranes of enterocytes, directly delivering the drug into the cells.
Phytosomes
Phytosomes are complexes formed between a natural active ingredient and a phospholipid, most commonly phosphatidylcholine. This creates a more lipophilic entity that is better absorbed.
-
Mechanism of Bioavailability Enhancement: Unlike a simple mixture, in a phytosome, the compound is chemically bonded to the phospholipid. This complex readily crosses the lipid-rich membranes of the intestinal cells, leading to a significant increase in absorption and bioavailability.
Experimental Protocols
Below are detailed methodologies for key experiments cited in bioavailability studies, which can be adapted for comparative studies of different this compound formulations.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are fasted overnight (12 hours) before the experiment with free access to water.
-
Rats are randomly divided into groups (e.g., Unformulated this compound, this compound-SEDDS, this compound-SLNs, this compound-Liposomes). A group receiving intravenous this compound is included for absolute bioavailability calculation.
2. Drug Administration:
-
Oral (p.o.): this compound formulations and the unformulated control (e.g., suspended in 0.5% carboxymethylcellulose) are administered via oral gavage at a specified dose (e.g., 50 mg/kg).
-
Intravenous (i.v.): A solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) is administered via the tail vein at a lower dose (e.g., 10 mg/kg) to determine absolute bioavailability.
3. Blood Sampling:
-
Blood samples (approx. 0.25 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of this compound are quantified using a validated analytical method, such as Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: A protein precipitation method is typically used. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged. The supernatant is then collected for analysis.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis software.
-
Relative Bioavailability (F%) is calculated as: (AUC_oral_formulation / AUC_oral_control) * (Dose_oral_control / Dose_oral_formulation) * 100
-
Absolute Bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizing Experimental and Logical Workflows
Caption: Workflow for a comparative pharmacokinetic study in rats.
References
- 1. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Evaluation of an oral carrier system in rats: bioavailability and antioxidant properties of liposome-encapsulated curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
In Vivo Validation of Corilagin's Therapeutic Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Corilagin's in vivo performance against alternative therapeutic agents targeting key signaling pathways. The experimental data summarized herein offers a comprehensive overview of this compound's potential as a multi-targeting therapeutic agent.
This compound, a naturally occurring polyphenol, has demonstrated significant therapeutic potential in preclinical in vivo models across a spectrum of diseases, particularly in oncology and inflammatory conditions. Its mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in pathological states. This guide focuses on the in vivo validation of this compound's therapeutic targets, presenting a comparative analysis with other known inhibitors of these pathways.
Key Therapeutic Targets and Comparative Efficacy
In vivo studies have consistently shown that this compound exerts its therapeutic effects by targeting multiple signaling cascades, including the Notch, Transforming Growth Factor-beta (TGF-β), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), Mitogen-activated protein kinase (MAPK), and Nuclear factor kappa B (NF-κB) pathways. The following sections provide a detailed comparison of this compound's efficacy with that of specific inhibitors targeting these pathways.
Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in various cancers. This compound has been shown to suppress tumor growth by inhibiting this pathway.
Comparative in vivo Efficacy:
| Treatment | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Nude Mice (Xenograft) | Cholangiocarcinoma (QBC939 & MZ-Cha-1 cells) | 20 mg/kg/day, i.p. | Significantly reduced tumor volume and weight.[1] | [1] |
| DAPT (GSI) | Nude Mice (Xenograft) | Cholangiocarcinoma (QBC939 & MZ-Cha-1 cells) | 10 mg/kg/day, i.p. | Co-administration with this compound showed a more significant inhibitory effect on Notch1, p-AKT, and p-Erk1/2 expression than either agent alone.[1] | [1] |
Experimental Workflow for Xenograft Model:
Figure 1. Workflow of the in vivo xenograft model for evaluating this compound and DAPT efficacy.
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound has been found to inhibit the pro-tumorigenic effects of TGF-β.
Comparative in vivo Efficacy:
| Treatment | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Balb/c nu/nu Mice (Xenograft) | Ovarian Cancer (SKOv3ip cells) | 20 mg/kg/day, i.p. | Significantly lower tumor growth compared to the untreated control group.[2] | [2] |
| Galunisertib (LY2157299) | Immune-compromised Mice (Xenograft) | Breast Cancer (MX1 cells) | 75 mg/kg, BID, p.o. | Significant tumor growth delay. | |
| Galunisertib (LY2157299) | Immune-competent Mice (Syngeneic) | Breast Cancer (4T1 cells) | 75 mg/kg, BID, p.o. | Close to 100% inhibition of tumor growth and complete regressions in 50% of animals. |
Signaling Pathway Diagram:
Figure 2. this compound and Galunisertib target the TGF-β signaling pathway at different points.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature of many cancers. This compound has been shown to suppress this pathway, leading to anti-tumor effects.
Comparative in vivo Efficacy:
| Treatment | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Rat Model | Gastric Carcinogenesis (MNNG-induced) | 50 mg/kg, p.o. | Drastically lowered mRNA and protein expression levels of PI3K and AKT.[3] | [3] |
| Buparlisib (BKM120) | Nude Rats (Xenograft) | Glioblastoma (Patient-derived) | 30 mg/kg/day, p.o. | Prolonged survival and reduced tumor volumetric increase. |
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. This compound has been demonstrated to modulate this pathway to exert its anti-cancer activities.
Comparative in vivo Efficacy:
| Treatment | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Nude Mice (Xenograft) | Ovarian Cancer (SKOv3ip cells) | 20 mg/kg/day, i.p. | Blocked the activation of ERK.[2] | [2] |
| Trametinib (GSK1120212) | Murine Orthotopic Xenograft | Pancreatic Cancer (Patient-derived) | 1 mg/kg/day, p.o. | Significantly enhanced inhibition of tumor growth when combined with lapatinib. |
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been identified as an inhibitor of NF-κB activation.
Comparative in vivo Efficacy:
| Treatment | Animal Model | Cancer Type | Dosage | Effect on NF-κB Pathway | Reference |
| This compound | Glioblastoma Xenograft | Glioblastoma (U251 cells) | Not specified | Inhibited NF-κB activation by preventing the degradation of IκBα and suppressing p65 nuclear translocation.[4] | [4] |
| Bortezomib | SCID Mice (Xenograft) | Primary Effusion Lymphoma (UM-PEL-1 cells) | 0.3 mg/kg, twice weekly, i.p. | Did not effectively block NF-κB activity in this model, but still induced apoptosis and extended survival.[5] | [5] |
| Bortezomib | Nude Mice (Xenograft) | Small Cell Lung Cancer | 1 mg/kg/day, on days 14, 18, 21, 25, i.p. | Reduced tumor growth by 54% as a monotherapy and 93% in combination with cisplatin.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Xenograft Tumor Model (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., QBC939, MZ-Cha-1, SKOv3ip) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Four- to six-week-old female nude mice (e.g., Balb/c nu/nu) are used.
-
Tumor Cell Inoculation: 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of serum-free medium or PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured every 2-3 days with a caliper, and tumor volume is calculated using the formula: (length × width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomly assigned to treatment groups. This compound or alternative inhibitors are administered via intraperitoneal (i.p.) or oral (p.o.) routes at the specified doses and schedules. The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting to determine the expression of target proteins.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Injury: Mice are anesthetized, and a 50 µL solution of LPS (e.g., 10 mg/kg) in sterile saline is instilled intratracheally.
-
Treatment: this compound (e.g., 10 and 20 mg/kg) is administered intraperitoneally 1 hour before or after the LPS challenge.
-
Sample Collection: At a specified time point after LPS administration (e.g., 6 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells and measure cytokine levels. Lung tissues are harvested for histological examination and Western blot analysis.
Logical Relationship of this compound's Multi-Targeting Effect:
Figure 3. this compound's inhibition of multiple signaling pathways leads to diverse therapeutic outcomes.
Conclusion
The in vivo data presented in this guide highlight the significant potential of this compound as a multi-targeting therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and inflammation provides a strong rationale for its further development. While direct comparative in vivo studies with specific pathway inhibitors are limited, the existing evidence suggests that this compound's efficacy is comparable and, in some instances, may offer a broader spectrum of action due to its pleiotropic effects. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to validate and expand upon these findings. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic positioning of this compound relative to other targeted therapies.
References
- 1. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potential anti-tumor herbal medicine, this compound, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Corilagin: A Favorable Safety Profile in Preclinical Cancer Studies Compared to Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that corilagin, a naturally occurring polyphenol, exhibits a promising safety profile with potent anti-cancer activity, presenting a favorable alternative or adjunct to standard chemotherapeutic agents such as doxorubicin and cisplatin. This comparison guide outlines the cytotoxic effects, mechanisms of action, and safety profiles of this compound alongside these conventional drugs, supported by experimental data.
Executive Summary
This compound demonstrates selective cytotoxicity against a range of cancer cell lines while exhibiting significantly lower toxicity towards normal cells. In direct comparison, standard chemotherapeutic agents like doxorubicin and cisplatin, while effective, are associated with a narrower therapeutic window and a greater incidence of severe side effects. This compound's mechanism of action involves the modulation of multiple signaling pathways, leading to cancer cell death and inhibition of tumor growth, with a reduced impact on healthy tissues.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound, doxorubicin, and cisplatin across various cancer and normal cell lines. A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Normal Cell Line | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 28.8 ± 1.2[1][2] | > 20[3], 5.05 ± 0.13[4] | 16.48[5] | OSE (Ovarian Surface Epithelium) | ~160[6] |
| SKOv3ip | Ovarian Cancer | < 30[6] | - | - | NCM460 (Colon Mucosal Epithelial) | Higher than CRC cells[7] |
| Hey | Ovarian Cancer | < 30[6] | - | - | IOSE-80 (Ovarian Surface Epithelial) | Lower toxicity than A2780[8] |
| HCT-8 | Colorectal Cancer | 31.69 ± 2.04 (24h)[7] | - | - | - | - |
| Hep3B | Hepatocellular Carcinoma | - | Sensitizes to[9] | Sensitizes to[9] | - | - |
Safety Profile: this compound vs. Standard Chemotherapy
A significant differentiator for this compound is its favorable safety profile observed in preclinical studies.
| Agent | Key Preclinical Safety Findings | Common Clinical Side Effects | Dose-Limiting Toxicities |
| This compound | Low toxicity to normal cells and tissues.[10][11] In vivo studies show minimal adverse effects. | Not established in clinical trials. | Not established. |
| Doxorubicin | Cardiotoxicity is a major concern.[12] Myelosuppression and secondary malignancies are also reported.[13] | Nausea, vomiting, hair loss, fatigue, oral sores, bone marrow suppression.[12] | Myocardial damage, severe myelosuppression.[13] |
| Cisplatin | Nephrotoxicity, neurotoxicity, and ototoxicity are significant.[14] Myelosuppression is also a common adverse effect.[14] | Severe nausea and vomiting, kidney problems, hearing loss, peripheral neuropathy.[14][15] | Nephrotoxicity, peripheral neuropathy, myelosuppression.[14] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, often differing from the mechanisms of standard chemotherapeutic agents.
This compound's Multi-Targeted Approach
This compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells by targeting pathways such as TGF-β, Notch, and AKT/ERK.[9][16][17][18] This multi-targeted approach may contribute to its efficacy against a broad range of cancers.
Caption: this compound's signaling pathway in cancer cells.
Standard Chemotherapeutic Agents: DNA Damage Response
Doxorubicin and cisplatin primarily act by inducing DNA damage, which triggers cell death pathways.[1][7][19] Doxorubicin intercalates into DNA and inhibits topoisomerase II, while cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.[1][19]
Caption: Signaling pathway for Doxorubicin and Cisplatin.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or cisplatin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with the desired compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[8]
Caption: Workflow for cell cycle analysis.
Conclusion
The preclinical data strongly suggests that this compound possesses a significant anti-cancer activity with a more favorable safety profile compared to standard chemotherapeutic agents like doxorubicin and cisplatin. Its selective cytotoxicity towards cancer cells and its multi-targeted mechanism of action highlight its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and to establish its role in cancer treatment regimens.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The side effects of platinum-based chemotherapy drugs: a review for chemists - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. drugs.com [drugs.com]
- 15. Cisplatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 16. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. jpccr.eu [jpccr.eu]
- 19. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Corilagin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Corilagin, a polyphenolic tannin with promising therapeutic properties, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
The primary directive for this compound waste is to dispose of it through an approved waste disposal plant.[6] This is largely due to its identified hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]
Chemical and Toxicological Profile
A clear understanding of a substance's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 23094-69-1 | [1][6][7][8] |
| Molecular Formula | C27H22O18 | [1][6] |
| Molecular Weight | 634.45 g/mol | [1][6] |
| Form | Powder / Crystalline Solid | [1][9] |
| Oral LD50 (mouse) | 1.78 g/kg | [7] |
| Storage Temperature | 2-8°C or -20°C (powder) | [1][6] |
| Solubility in Water | 1 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [9] |
| Solubility in Ethanol/DMSO | ~25 mg/mL / ~20 mg/mL | [9] |
Operational Plan: From Handling to Disposal
Adherence to a structured operational plan is critical. The overriding principle is that no activity involving this compound should begin until a comprehensive plan for the disposal of all potential waste streams has been formulated.[10]
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Eye Protection: Safety goggles with side-shields are mandatory.[6]
-
Hand Protection: Wear protective gloves.[6]
-
Body Protection: An impervious lab coat or clothing is required.[6]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust formation.[6][8]
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible wastes and to ensure proper disposal routing.[11]
-
Solid Waste: This includes expired or unused this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes). Collect this waste in a clearly labeled, sealed container.
-
Liquid Waste: This includes unused solutions of this compound dissolved in solvents (e.g., DMSO, ethanol, aqueous buffers).[9] Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Labware: This includes items like pipette tips, centrifuge tubes, and glassware. If not being decontaminated and reused, these items should be disposed of as contaminated solid waste.
The logical flow for making a disposal decision is based directly on the compound's hazard classification.
Caption: Logical flow for this compound disposal decisions.
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Labeling
-
Accurately identify the waste. The container label must clearly state "Hazardous Waste - this compound" and list all components, including solvents and their approximate concentrations.
Step 2: Containment
-
Use appropriate, leak-proof containers for both solid and liquid waste. Ensure containers are kept tightly sealed when not in use.[6]
Step 3: Storage
-
Store the sealed waste containers in a designated, secure area away from incompatible materials like strong acids, alkalis, and oxidizing agents.[6][8] This area should be cool and well-ventilated.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Provide them with the Safety Data Sheet (SDS) for this compound and a complete description of the waste.
-
Follow their instructions for pickup and final disposal. The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
Under no circumstances should this compound or its solutions be poured down the drain. Its high aquatic toxicity poses a significant environmental risk.[6]
Caption: Step-by-step workflow for managing this compound waste.
Emergency Protocol: Accidental Release or Spill
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.[6]
2. Don Full PPE:
-
Before attempting any cleanup, don the full personal protective equipment as described above.[6]
3. Contain the Spill:
4. Cleanup Procedure:
-
For solid spills: Carefully sweep or scoop the material, avoiding dust generation.[8]
-
For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[6][8]
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
5. Decontaminate:
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[6][8]
-
Dispose of all cleanup materials (wipes, absorbents) as hazardous waste according to the procedures outlined above.[6]
Caption: Emergency procedure for handling a this compound spill.
References
- 1. This compound 23094-69-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound|23094-69-1|MSDS [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. foodb.ca [foodb.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Corilagin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Corilagin, a promising gallotannin with notable anti-tumor, anti-inflammatory, and hepatoprotective properties.[1] Adherence to these procedural steps is critical for the safety of laboratory personnel and the integrity of experimental outcomes.
Essential Safety and Handling at a Glance
Proper handling of this compound begins with a clear understanding of its properties and the necessary precautions. The following tables summarize key quantitative data for quick reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 23094-69-1[2][3] |
| Molecular Formula | C₂₇H₂₂O₁₈[2] |
| Molecular Weight | 634.45 g/mol [2] |
| Appearance | Crystalline solid[4] |
| Purity | ≥98%[4] |
| UV/Vis (λmax) | 220, 268 nm[4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Ethanol | ~25 mg/mL[4] |
| DMSO | ~25 mg/mL[4] |
| Dimethylformamide (DMF) | ~20 mg/mL[4] |
| PBS (pH 7.2) | ~5 mg/mL[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | To protect against splashes and dust. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., neoprene or nitrile rubber).[5] | To prevent skin contact.[2][3] |
| Body Protection | Impervious clothing or a liquid-tight lab coat/overall.[2][5] | To protect skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[2][3] | To prevent respiratory tract irritation.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that a safety shower and an eyewash station are readily accessible.[2][3]
-
Safe Handling Practices:
-
Storage Conditions:
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water sources.[2][3]
-
Clean-up:
-
Disposal: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[2][3]
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste. This should be done through an approved waste disposal plant and in accordance with all applicable environmental regulations to avoid release into the environment.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with this compound.
Preparation of this compound Stock Solution
-
This compound is supplied as a crystalline solid.[4]
-
To prepare a stock solution, dissolve this compound in an organic solvent of choice such as DMSO, ethanol, or DMF.[4] It is recommended to purge the solvent with an inert gas.[4]
-
For example, to create a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to a pre-weighed amount of this compound (MW: 634.45 g/mol ).
-
Ensure complete dissolution by vortexing.
-
For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline immediately before use.[4] The final concentration of the organic solvent should be kept to a minimum to avoid physiological effects on the cells.[4]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO diluted in media).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[5] Incubate on ice for at least 30 minutes.[5]
-
Staining: Centrifuge the fixed cells and wash twice with PBS.[5] Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5][6]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.[5]
-
Analysis: Analyze the samples using a flow cytometer, detecting the PI fluorescence in the appropriate channel.[2]
Western Blot Analysis for NF-κB and TGF-β Pathway Proteins
This method is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Smad2/3, Smad2/3, p-p65, p65, IκBα) overnight at 4°C.[7][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Visualizing this compound's Mechanism of Action
To better understand the operational flow and the biological impact of this compound, the following diagrams have been generated.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: this compound's inhibitory effect on the TGF-β signaling pathway.[2][3][12]
Caption: this compound's inhibition of the NF-κB signaling pathway.[4][13]
References
- 1. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures | MD Anderson Cancer Center [mdanderson.org]
- 7. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. ucallmlab.com [ucallmlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
